molecular formula C25H31N5O3 B15584149 Mrk-740-NC

Mrk-740-NC

Cat. No.: B15584149
M. Wt: 449.5 g/mol
InChI Key: OACWMVMQWRVMAF-UHFFFAOYSA-N
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Description

Mrk-740-NC is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(1-methyl-9-phenyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3

InChI Key

OACWMVMQWRVMAF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Inert Counterpart: A Technical Guide to Mrk-740-NC as a Negative Control for PRDM9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted drug discovery and chemical biology, the validation of a compound's mechanism of action is paramount. This process relies on rigorous experimentation, often employing control compounds to delineate specific biological effects from off-target or non-specific activities. Mrk-740-NC serves as an exemplary negative control for its structurally analogous active counterpart, MRK-740, a potent and selective inhibitor of PRDM9 (PR/SET domain 9). PRDM9 is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase crucial for the initiation of meiotic recombination and has been implicated in certain cancers. This technical guide provides an in-depth analysis of this compound, elucidating its core function as an inactive analog and its critical role in validating the on-target effects of MRK-740.

Core Principle: The Inactivity of this compound

The primary "mechanism of action" of this compound is its deliberate lack of inhibitory activity against PRDM9. This inactivity is the cornerstone of its utility as a negative control. While structurally similar to the active inhibitor MRK-740, a critical chemical modification renders this compound incapable of effectively binding to and inhibiting the methyltransferase activity of PRDM9. This distinction allows researchers to confidently attribute the biological effects observed with MRK-740 to the specific inhibition of PRDM9, as this compound, when used in parallel experiments, should not elicit these same effects.

The key structural difference lies in the substitution of a methyl pyridine (B92270) moiety in MRK-740 with a phenyl group in this compound[1][2]. This seemingly minor alteration has a profound impact on the compound's ability to interact with the PRDM9 active site.

Comparative Biochemical Activity

Biochemical assays are fundamental in establishing the differential activity of MRK-740 and this compound. These assays directly measure the enzymatic activity of PRDM9 in the presence of each compound.

CompoundTargetAssay TypeResultReference
MRK-740PRDM9Tritium-based methyltransferaseIC50: 80 ± 16 nM[3]
This compoundPRDM9Tritium-based methyltransferaseNo significant inhibition observed[3]
MRK-740PRDM7Tritium-based methyltransferaseNo significant inhibition observed[3]
This compoundPRDM7Tritium-based methyltransferaseNo significant inhibition observed[1][3]

Table 1: Comparative Inhibitory Activity of MRK-740 and this compound. The half-maximal inhibitory concentration (IC50) for MRK-740 against PRDM9 demonstrates its potency, while this compound shows no significant activity against either PRDM9 or the closely related PRDM7.

Cellular Activity and On-Target Validation

The utility of this compound extends to cellular systems, where it is crucial for confirming that the observed cellular phenotype upon MRK-740 treatment is a direct consequence of PRDM9 inhibition. Experiments in various cell lines have consistently demonstrated that MRK-740, but not this compound, reduces the levels of H3K4 trimethylation (H3K4me3), a direct downstream marker of PRDM9 activity.

For instance, in studies on glioblastoma persister cells, MRK-740 was shown to decrease bulk H3K4me3, while this compound had no such effect[4][5]. This provides strong evidence that the anti-persister efficacy of MRK-740 is mediated through its inhibition of PRDM9.

Experimental Protocols

In Vitro Methyltransferase Inhibition Assay

A common method to assess the inhibitory potential of compounds against PRDM9 is a scintillation proximity assay (SPA).

Objective: To quantify the enzymatic activity of PRDM9 in the presence of an inhibitor.

Materials:

  • Recombinant human PRDM9 enzyme

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor

  • Biotinylated histone H3 peptide substrate (e.g., H3(1-25))

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • Test compounds (MRK-740, this compound) dissolved in DMSO

  • Microplates

Procedure:

  • A reaction mixture is prepared containing PRDM9 enzyme, biotinylated H3 peptide, and the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of ³H-SAM.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

  • The reaction is quenched by the addition of a stop solution (e.g., containing excess unlabeled SAM).

  • Streptavidin-coated SPA beads are added to the wells. The biotinylated H3 peptide, now radiolabeled if methylated by PRDM9, binds to the beads.

  • When the radiolabeled peptide is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that can be detected by a microplate scintillation counter.

  • The signal intensity is proportional to the level of histone methylation.

  • Data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50).

Cellular H3K4 Trimethylation Assay (Western Blot)

Objective: To assess the effect of inhibitors on PRDM9-mediated H3K4 trimethylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, glioblastoma stem cells)

  • Cell culture medium and reagents

  • Test compounds (MRK-740, this compound)

  • Lysis buffer

  • Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cells are seeded in culture plates and allowed to adhere.

  • Cells are treated with varying concentrations of MRK-740, this compound, or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

  • Following treatment, cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibody against H3K4me3, followed by incubation with the appropriate secondary antibody.

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • The membrane is stripped and re-probed with an antibody against total histone H3 to ensure equal loading.

  • The intensity of the H3K4me3 band is normalized to the total H3 band to quantify changes in methylation levels.

Visualizing the Role of this compound

The following diagrams illustrate the structural differences between MRK-740 and this compound and the experimental workflow for their use in validating on-target activity.

cluster_MRK740 MRK-740 (Active Inhibitor) cluster_MRK740NC This compound (Negative Control) MRK740_core Core Scaffold MRK740_moiety Methyl Pyridine Moiety MRK740_core->MRK740_moiety MRK740NC_core Core Scaffold MRK740NC_moiety Phenyl Group MRK740NC_core->MRK740NC_moiety

Figure 1: Structural Distinction Between MRK-740 and this compound.

cluster_workflow On-Target Validation Workflow start Hypothesis: Compound X inhibits Target Y treat_active Treat cells with MRK-740 start->treat_active treat_control Treat cells with This compound start->treat_control observe_active Observe Phenotype A treat_active->observe_active observe_control Observe No Phenotype A treat_control->observe_control conclusion Conclusion: Phenotype A is due to inhibition of PRDM9 observe_active->conclusion observe_control->conclusion

Figure 2: Experimental Workflow Using this compound as a Negative Control.

Conclusion

This compound is an indispensable tool for researchers investigating the function of PRDM9 and the effects of its inhibition. Its value lies not in its biological activity, but in its carefully engineered inactivity. By serving as a robust negative control, this compound enables the unambiguous attribution of the cellular and biochemical effects of MRK-740 to the specific inhibition of PRDM9. This level of validation is critical for the progression of chemical probes and potential therapeutic agents in the drug development pipeline. The diligent use of such control compounds ensures the generation of high-quality, reproducible data, which is the bedrock of scientific advancement.

References

The Chemical Landscape of Mrk-740-NC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and biological context of Mrk-740-NC, a critical negative control compound for the potent and selective PRDM9 inhibitor, Mrk-740. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histone methyltransferases and related epigenetic pathways.

This compound serves as an indispensable tool for validating the on-target effects of its active counterpart, Mrk-740, in cellular and biochemical assays.[1][2] By exhibiting negligible inhibitory activity against PRDM9, this compound allows for the confident attribution of observed biological effects to the specific inhibition of PRDM9 by Mrk-740.[1][2]

Core Chemical Properties and Structure

This compound, systematically named 4-(3-(3,5-Dimethoxy-phenyl)-1,2,4-oxadiazol-5-yl)-1-methyl-9-phenyl-1,4,9-triaza-spiro[5.5]undecane, is a synthetic small molecule.[1] Its chemical structure is closely related to that of Mrk-740, with the key difference being the substitution of the 2-methyl-4-pyridinyl group in Mrk-740 with a phenyl group in this compound.[2] This seemingly minor alteration drastically reduces its biological activity against PRDM9.[2]

Physicochemical and Structural Data
PropertyValueReference
CAS Number 2421146-31-6[1][2]
Molecular Formula C25H31N5O3[1][2]
Molecular Weight 449.55 g/mol [2]
Appearance White to beige powder[1]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 2 mg/mL (clear solution)[1]
Storage Temperature 2-8°C[1]
SMILES CN1CCN(C2=NC(C3=CC(OC)=CC(OC)=C3)=NO2)CC14CCN(C5=CC=CC=C5)CC4[1]
InChI 1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3[1]
InChI Key OACWMVMQWRVMAF-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

This compound is characterized as a very weak inhibitor of the in vitro methylation of histone H3 at lysine (B10760008) 4 (H3K4) by PRDM9.[1] In stark contrast to Mrk-740, which exhibits a potent IC50 of approximately 80 nM against PRDM9, this compound shows no significant inhibition at concentrations up to 100 µM.[3] This lack of activity makes it an ideal negative control.

PRDM9 is a histone methyltransferase that plays a crucial role in meiosis by binding to specific DNA sequences and catalyzing the trimethylation of H3K4 (H3K4me3). This epigenetic mark is essential for the initiation of meiotic recombination. The active compound, Mrk-740, acts as a substrate-competitive inhibitor of PRDM9. This compound, due to its structural modification, fails to effectively bind to the PRDM9 active site and therefore does not impede its methyltransferase activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily adapted from the seminal publication by Allali-Hassani et al., 2019, "Discovery of a chemical probe for PRDM9."

In Vitro Histone Methyltransferase (HMT) Assay

This assay is designed to measure the enzymatic activity of PRDM9 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human PRDM9 enzyme

  • Biotinylated histone H3 peptide (amino acids 1-25) substrate

  • S-(5'-Adenosyl)-L-methionine (SAM) cofactor

  • [³H]-SAM (radiolabeled cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • This compound and Mrk-740 (dissolved in DMSO)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplates (e.g., 384-well)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing PRDM9 enzyme, biotinylated H3 peptide, and SAM in the assay buffer.

  • Add varying concentrations of this compound or Mrk-740 (typically in a serial dilution) to the reaction mixture. A DMSO-only control should be included.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

  • Add streptavidin-coated SPA beads to the wells. The biotinylated and radiolabeled peptides will bind to the beads.

  • Incubate to allow for binding.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of H3K4 methylation.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value. For this compound, no significant inhibition is expected.

Cellular PRDM9 Activity Assay in HEK293T Cells

This assay assesses the ability of compounds to inhibit PRDM9 activity within a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Mrk-740 (dissolved in DMSO)

  • Lysis buffer

  • Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Seed HEK293T cells in culture plates and allow them to adhere.

  • Co-transfect the cells with the FLAG-PRDM9 and GFP-H3 expression plasmids.

  • After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations of this compound or Mrk-740. Include a DMSO-only control.

  • Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Perform Western blot analysis on the cell lysates.

  • Probe the blots with antibodies against FLAG (to confirm PRDM9 expression), GFP (to confirm H3 expression), and H3K4me3 (to measure PRDM9 activity).

  • Quantify the band intensities for H3K4me3 and normalize to the GFP signal to account for transfection efficiency.

  • Analyze the dose-dependent effect of the compounds on H3K4me3 levels. This compound is expected to show no reduction in H3K4me3 levels.

Visualizations

PRDM9 Signaling Pathway and Inhibition

The following diagram illustrates the catalytic action of PRDM9 on histone H3 and the point of inhibition by its active inhibitor, for which this compound serves as a negative control.

PRDM9_Pathway cluster_0 PRDM9-mediated H3K4 Trimethylation cluster_1 Inhibition PRDM9 PRDM9 SAH SAH PRDM9->SAH produces H3K4me3 H3K4me3 PRDM9->H3K4me3 catalyzes H3K4 Histone H3 (Lysine 4) H3K4->PRDM9 substrate SAM SAM SAM->PRDM9 cofactor Mrk740 Mrk-740 (Active Inhibitor) Mrk740->PRDM9 inhibits Mrk740NC This compound (Negative Control) Mrk740NC->PRDM9 no effect

Caption: PRDM9 catalyzes the transfer of a methyl group from SAM to H3K4, producing H3K4me3 and SAH.

Experimental Workflow for Inhibitor Validation

This diagram outlines the logical flow of experiments to validate the activity and specificity of a PRDM9 inhibitor using this compound as a negative control.

Inhibitor_Validation_Workflow start Start: Hypothesis Compound inhibits PRDM9 in_vitro In Vitro HMT Assay start->in_vitro cellular Cellular PRDM9 Assay (HEK293T) in_vitro->cellular compare Compare Activity Mrk-740 vs. This compound cellular->compare active Conclusion: Compound is a specific PRDM9 inhibitor compare->active Mrk-740 active, This compound inactive inactive Conclusion: Compound is inactive or non-specific compare->inactive Both inactive or both active

Caption: Workflow for validating PRDM9 inhibitors using in vitro and cellular assays with a negative control.

References

Mrk-740-NC: A Validated Negative Control for PRDM9 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a critical role in initiating meiotic recombination in most mammals by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2][3][4] Its aberrant expression has been linked to genomic instability and oncogenesis.[1][2][5] The development of potent and selective chemical probes for PRDM9, such as Mrk-740, has been instrumental in elucidating its biological functions.[5][6][7][8] A crucial component of rigorous chemical biology is the use of a structurally related but biologically inactive negative control to differentiate on-target from off-target effects. This guide provides a comprehensive overview of Mrk-740-NC, the validated negative control for the PRDM9 inhibitor Mrk-740.

Mrk-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a substrate-competitive mechanism of action that is dependent on the cofactor S-adenosylmethionine (SAM).[1][5][6][7] To confirm that the observed biological effects of Mrk-740 are due to the specific inhibition of PRDM9, a negative control, this compound, was developed.[1][7][9] this compound is structurally very similar to Mrk-740 but is inactive against PRDM9, making it an ideal tool for control experiments.[1][9]

Data Presentation

The following tables summarize the quantitative data for Mrk-740 and its negative control, this compound, providing a clear comparison of their activities.

Table 1: In Vitro Biochemical Activity against PRDM9

CompoundTargetAssay TypeIC50Reference
Mrk-740PRDM9Histone Methyltransferase Assay80 ± 16 nM[5]
Mrk-740PRDM9Histone Methyltransferase Assay85 nM[7]
This compoundPRDM9Histone Methyltransferase Assay> 100 µM[7]

Table 2: Cellular Activity on PRDM9-dependent H3K4 Trimethylation

CompoundCell LineAssay TypeIC50Reference
Mrk-740HEK293T (with PRDM9 overexpression)Western Blot0.8 ± 0.1 µM[10]
Mrk-740HEK293T (with PRDM9 overexpression)ChIP-qPCR at PRDM9 lociConcentration-dependent decrease[1]
This compoundHEK293T (with PRDM9 overexpression)Western BlotNo inhibition up to 10 µM[10]
This compoundHEK293T (with PRDM9 overexpression)ChIP-qPCR at PRDM9 lociNo significant effect[1]

Table 3: Selectivity and Cellular Effects

CompoundTarget/AssayEffectConcentrationReference
Mrk-740PRDM7IC50 = 45 ± 7 µM[9]
This compoundPRDM7No significant inhibition[9]
Mrk-740Panel of 32 other methyltransferasesNo significant inhibition10 µM[1]
Mrk-740HEK293T cell growthNo effect3 µM[6]
Mrk-740HEK293T cell growthSome toxicity10 µM[6][10]
This compoundHEK293T cell growthNo effectUp to 10 µM[10]
Mrk-740Mouse spermatocytesMeiotic defects[8][9]
This compoundMouse spermatocytesNo overt meiotic defects[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific experimental conditions.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PRDM9.

  • Reagents:

    • Recombinant human PRDM9 protein

    • Biotinylated Histone H3 (1-25) peptide substrate

    • S-adenosylmethionine (SAM) cofactor

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

    • Mrk-740 and this compound dissolved in DMSO

    • Detection reagents (e.g., AlphaLISA or TR-FRET based)

  • Procedure:

    • Prepare serial dilutions of Mrk-740 and this compound in DMSO.

    • In a 384-well plate, add the compounds to the assay buffer.

    • Add recombinant PRDM9 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution.

    • Add detection reagents according to the manufacturer's protocol (e.g., streptavidin-donor beads and anti-H3K4me3-acceptor beads for AlphaLISA).

    • Incubate in the dark to allow for signal development.

    • Read the plate on a suitable plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Assay in Overexpression System

This assay assesses the ability of compounds to inhibit PRDM9's methyltransferase activity in a cellular context.

  • Cell Line: HEK293T cells

  • Reagents:

    • HEK293T cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Expression plasmids for FLAG-tagged wild-type PRDM9 and a catalytically inactive mutant (e.g., Y357S).[10]

    • Transfection reagent (e.g., Lipofectamine or PEI).[11][12][13][14]

    • Mrk-740 and this compound dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-FLAG, anti-H3K4me3, anti-total Histone H3, and appropriate secondary antibodies.

  • Procedure:

    • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Transfect cells with the PRDM9 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[11][12][13][14]

    • After 24 hours, treat the transfected cells with various concentrations of Mrk-740 or this compound for a specified duration (e.g., 20-24 hours).[10]

    • Harvest the cells and prepare whole-cell lysates.

    • Perform Western blotting to detect levels of FLAG-PRDM9, H3K4me3, and total H3.

    • Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

    • Plot the normalized H3K4me3 levels against the compound concentration to determine the cellular IC50.

Chromatin Immunoprecipitation (ChIP)-qPCR

This technique is used to quantify the enrichment of H3K4me3 at specific PRDM9 target loci in cells.

  • Reagents:

    • Transfected HEK293T cells (as described above) treated with Mrk-740 or this compound.

    • Formaldehyde (B43269) for cross-linking.

    • Glycine to quench cross-linking.

    • ChIP lysis buffer.

    • Sonication equipment.

    • Anti-H3K4me3 antibody and control IgG.

    • Protein A/G magnetic beads.

    • ChIP wash buffers.

    • Elution buffer.

    • RNase A and Proteinase K.

    • DNA purification kit.

    • qPCR primers for known PRDM9 target loci and negative control regions.[15][16][17]

    • qPCR master mix.

  • Procedure:

    • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.

    • Quench the reaction with glycine.

    • Harvest and lyse the cells.

    • Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.

    • Immunoprecipitate the chromatin overnight with an anti-H3K4me3 antibody or control IgG.

    • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific to PRDM9 target loci and control regions to quantify the enrichment of H3K4me3.[15][16][17]

Mandatory Visualization

PRDM9 Signaling Pathway in Meiotic Recombination

PRDM9_Pathway cluster_0 PRDM9 Activation and Histone Modification cluster_1 Recruitment of Recombination Machinery cluster_2 DSB Formation and Recombination PRDM9 PRDM9 H3 Histone H3 PRDM9->H3 SET Domain PRDM9_complex PRDM9-DNA-H3K4me3 Complex DNA Hotspot DNA DNA->PRDM9 Zinc Finger Domain H3K4me3 H3K4me3 H3->H3K4me3 Trimethylation CXXC1 CXXC1 PRDM9_complex->CXXC1 KRAB Domain Interaction EWSR1 EWSR1 PRDM9_complex->EWSR1 KRAB Domain Interaction EHMT2 EHMT2 PRDM9_complex->EHMT2 KRAB Domain Interaction CDYL CDYL PRDM9_complex->CDYL KRAB Domain Interaction Axis Chromosomal Axis (REC8, SYCP3) CXXC1->Axis EWSR1->Axis DSB Double-Strand Break (SPO11) Axis->DSB Recombination Homologous Recombination DSB->Recombination

Caption: PRDM9-mediated pathway of meiotic recombination initiation.

Experimental Workflow for Validating this compound

Experimental_Workflow biochem_assay Biochemical HMT Assay (PRDM9, PRDM7, other MTs) ic50_determination Determine IC50 values for Mrk-740 and this compound biochem_assay->ic50_determination transfection Transfect HEK293T cells with PRDM9 expression vector treatment Treat cells with Mrk-740 or this compound transfection->treatment western_blot Western Blot for H3K4me3 levels treatment->western_blot chip_qpcr ChIP-qPCR for H3K4me3 at PRDM9 target loci treatment->chip_qpcr cell_viability Cell Viability Assay treatment->cell_viability spermatocyte_culture Treat mouse spermatocytes with Mrk-740 or this compound meiotic_analysis Analyze for meiotic defects (e.g., synapsis) spermatocyte_culture->meiotic_analysis

References

The Discovery and Development of Mrk-740-NC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Inactive Control Compound for the PRDM9 Chemical Probe MRK-740.

Mrk-740-NC is the inactive control compound for MRK-740, a potent and selective chemical probe for PRDM9 (PR/SET Domain 9), a histone methyltransferase.[1][2] This document provides a comprehensive overview of the discovery, development, and characterization of this compound and its active counterpart, MRK-740.

Introduction

PRDM9 is a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3), which in turn directs the initiation of meiotic recombination.[1] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[1][2] To investigate the biological functions of PRDM9, a selective chemical probe, MRK-740, was developed.[1][2] As an essential component of rigorous chemical probe-based research, a structurally similar but biologically inactive control compound, this compound, was synthesized.[1] this compound serves as a crucial tool to distinguish on-target effects of MRK-740 from off-target or compound-specific effects not related to PRDM9 inhibition.

Discovery and Synthesis

MRK-740 was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies.[3] this compound was rationally designed and synthesized as a negative control by replacing the methyl pyridine (B92270) moiety of MRK-740 with a phenyl group.[3] This subtle structural modification is intended to abolish the inhibitory activity against PRDM9 while maintaining similar physicochemical properties to MRK-740, thereby making it an ideal negative control for cellular and in vivo studies.

Mechanism of Action of MRK-740

MRK-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a SAM-dependent substrate-competitive mechanism of action.[1][2] It binds to the substrate-binding pocket of PRDM9 and makes extensive interactions with the cofactor S-adenosylmethionine (SAM).[1][2] In contrast, this compound exhibits no significant inhibition of PRDM9 activity.[1]

Quantitative Data

The following tables summarize the key quantitative data for MRK-740 and this compound.

Table 1: In Vitro Potency against PRDM9

CompoundTargetIC50 (nM)
MRK-740PRDM980 ± 16
This compoundPRDM9> 100,000

Table 2: Cellular Activity for Inhibition of H3K4 Trimethylation

CompoundCell LineAssayIC50 (µM)
MRK-740HEK293TPRDM9-dependent H3K4 trimethylation0.8 ± 0.1
This compoundHEK293TPRDM9-dependent H3K4 trimethylation> 10

Table 3: Selectivity Profile of MRK-740

Off-Target ClassNumber TestedOff-Targets with >50% Inhibition at 10 µM
Methyltransferases320
GPCRs, Enzymes, Receptors108Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ

Experimental Protocols

PRDM9 Methyltransferase Activity Assay

A radioactivity-based assay was used to measure the methyltransferase activity of PRDM9. The protocol is as follows:

  • Reactions were performed in a 384-well plate in a final volume of 25 µL.

  • The reaction mixture contained 20 mM Tris-HCl (pH 8.0), 0.01% Triton X-100, 1 mM DTT, 1 µM SAM, 0.5 µCi [3H]-SAM, 1 µM biotinylated H3 (1-25) peptide substrate, and 5 nM recombinant human PRDM9 enzyme.

  • Compounds (MRK-740 or this compound) were added at various concentrations.

  • The reaction was incubated for 60 minutes at 23°C.

  • The reaction was stopped by the addition of 10 µL of 7.5 M guanidine (B92328) hydrochloride.

  • 20 µL of the reaction mixture was transferred to a streptavidin-coated FlashPlate.

  • The plate was incubated for 1 hour to allow the biotinylated peptide to bind.

  • The plate was washed with 0.1% Tween-20.

  • The radioactivity was measured using a TopCount plate reader.

  • IC50 values were calculated from the dose-response curves.

Cellular H3K4 Trimethylation Assay

The inhibitory effect of the compounds on PRDM9-mediated H3K4 trimethylation in a cellular context was assessed using a Western blot-based assay.

  • HEK293T cells were co-transfected with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.

  • 24 hours post-transfection, the cells were treated with various concentrations of MRK-740 or this compound for 20 hours.

  • Cells were harvested and lysed.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

  • Proteins were transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against H3K4me3, FLAG, and GFP.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The signal was detected using an enhanced chemiluminescence (ECL) substrate.

  • The band intensities were quantified, and the H3K4me3 signal was normalized to the GFP signal.

  • IC50 values were determined from the dose-response curves.

Visualizations

Signaling Pathway of PRDM9 Inhibition by MRK-740

PRDM9_Inhibition cluster_0 PRDM9 Catalytic Cycle cluster_1 Inhibition SAM SAM (S-adenosylmethionine) PRDM9 PRDM9 SAM->PRDM9 binds SAH SAH (S-adenosylhomocysteine) PRDM9->SAH releases H3K4me3 Histone H3 (trimethylated K4) PRDM9->H3K4me3 releases PRDM9_inactive PRDM9 (Inactive) Histone_H3 Histone H3 (unmethylated K4) Histone_H3->PRDM9 binds MRK740 MRK-740 MRK740->PRDM9 inhibits MRK740NC This compound (Inactive Control) MRK740NC->PRDM9 no inhibition

Caption: PRDM9 inhibition by MRK-740.

Experimental Workflow for the Discovery of MRK-740 and this compound

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MRK740 MRK-740 (Active Probe) Lead_Opt->MRK740 MRK740NC This compound (Inactive Control) Lead_Opt->MRK740NC Rational Design Biochem_Assay Biochemical Assays (IC50, Selectivity) MRK740->Biochem_Assay MRK740NC->Biochem_Assay Cellular_Assay Cellular Assays (H3K4me3 Inhibition) Biochem_Assay->Cellular_Assay In_Vivo_Studies In Vivo / Meiotic Studies Cellular_Assay->In_Vivo_Studies

Caption: Discovery and characterization workflow.

References

Inactive Analog Mrk-740-NC: A Technical Guide for Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mrk-740-NC, the inactive analog of the potent PRDM9 inhibitor, Mrk-740. It is designed to serve as a comprehensive resource for researchers in epigenetics and drug discovery, offering detailed data, experimental context, and a clear understanding of the compound's use as a negative control in studies targeting the PRDM9 histone methyltransferase.

Introduction: The Role of PRDM9 and the Need for a Control Compound

PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark.[1][2] This activity is essential for initiating meiotic recombination. Aberrant PRDM9 expression has also been implicated in oncogenesis, making it a target of interest for therapeutic development.[2]

Mrk-740 is a potent, cell-active, and selective inhibitor of PRDM9.[2][3] To rigorously validate its on-target effects and distinguish them from any off-target or non-specific cellular responses, a structurally similar but biologically inactive control compound is essential. This compound serves this purpose. It was designed by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, rendering it incapable of inhibiting PRDM9.[4][5] This guide details the properties and applications of this compound as a negative control.

Mechanism of Action: Why this compound is Inactive

Mrk-740 functions as a cofactor-dependent, substrate-competitive inhibitor of PRDM9.[2] It binds to the substrate-binding pocket of the enzyme, with its interaction stabilized by the cofactor S-adenosylmethionine (SAM).[2] The structural modification in this compound—the substitution of the methyl pyridine with a phenyl group—disrupts this critical interaction within the PRDM9 active site, abolishing its inhibitory activity.[4][5]

The signaling pathway below illustrates the role of PRDM9 in histone methylation and the mechanism of inhibition by Mrk-740, highlighting why the structural change in this compound prevents this inhibition.

Caption: PRDM9 signaling and points of intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of Mrk-740 and its inactive analog, this compound.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC₅₀ (nM)Notes
Mrk-740PRDM980 ± 16 nMPotent inhibition observed.[2][4]
This compoundPRDM9> 100,000 nMNo significant inhibition detected.[6]
Mrk-740PRDM7Active (equipotent)Also inhibits the close homolog PRDM7.[4]
This compoundPRDM7InactiveNo inhibitory activity observed for PRDM7.[5]

Table 2: Cellular Activity and Cytotoxicity

AssayCell LineCompoundConcentrationResult
PRDM9-dependent H3K4 TrimethylationHEK293TMrk-740(IC₅₀) 0.8 µMDose-dependent reduction in H3K4me3.[1][3]
PRDM9-dependent H3K4 TrimethylationHEK293TThis compoundUp to 10 µMNo inhibition of H3K4 trimethylation observed.[1]
Cell Growth/ViabilityHEK293TMrk-740Up to 10 µMSome toxicity noted at 10 µM after 24 hours.[1][3]
Cell Growth/ViabilityHEK293TThis compoundUp to 10 µMDid not affect cell growth.[1]
Cell ViabilityMCF7Mrk-74010 µMMinimal impact on cell viability in a 5-day proliferation assay.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a negative control. The following protocols are based on the methodologies described in the primary literature.

In Vitro PRDM9 Methyltransferase Assay

This assay measures the direct inhibitory effect of the compounds on PRDM9's enzymatic activity.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing PRDM9 enzyme, the cofactor S-adenosylmethionine (SAM), and a biotinylated H3 (1-25) peptide substrate.[4]

  • Compound Addition: Add varying concentrations of Mrk-740 or this compound to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the reaction at a controlled temperature to allow for the methyltransferase reaction to proceed.

  • Detection: Utilize a homogenous time-resolved fluorescence (HTRF) or similar detection method to quantify the amount of H3K4 trimethylation.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ values.

Cellular H3K4 Trimethylation Assay

This cell-based assay validates the ability of the compounds to inhibit PRDM9 within a cellular context.

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[1]

  • Compound Treatment: Treat the transfected cells with various concentrations of Mrk-740 or this compound for 20-24 hours.[1]

  • Immunofluorescence: Fix, permeabilize, and stain the cells with a primary antibody specific for H3K4me3, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the H3K4me3 fluorescence intensity within the nuclei of GFP-positive cells.

  • Normalization: Normalize the H3K4me3 signal to the GFP signal to account for variations in transfection efficiency and protein expression.[1]

  • Data Analysis: Calculate the IC₅₀ value for cellular inhibition by plotting normalized H3K4me3 intensity against compound concentration.

cluster_workflow Cellular H3K4me3 Assay Workflow A 1. Co-transfect HEK293T cells (PRDM9-FLAG + H3-GFP) B 2. Treat with Mrk-740 or This compound (20h) A->B C 3. Fix, Permeabilize & Stain (Anti-H3K4me3 Antibody) B->C D 4. High-Content Imaging C->D E 5. Quantify Fluorescence (H3K4me3 and GFP) D->E F 6. Normalize H3K4me3 to GFP E->F G 7. Analyze Data & Determine IC50 F->G

Caption: Experimental workflow for the cellular H3K4me3 assay.
Cell Viability/Proliferation Assay

This protocol assesses the cytotoxic effects of the compounds.

Methodology:

  • Cell Seeding: Seed HEK293T or MCF7 cells in multi-well plates.

  • Compound Treatment: Add a range of concentrations of Mrk-740 and this compound to the cells.

  • Live-Cell Imaging: Place the plates in a live-cell imaging device (e.g., IncuCyte™ ZOOM).[1]

  • Monitoring: Acquire images at regular intervals over a period of 1 to 5 days to monitor cell confluence or cell count.

  • Data Analysis: Analyze the cell growth curves to determine any impact on cell proliferation or viability compared to vehicle-treated controls.

Conclusion

This compound is an indispensable tool for researchers studying PRDM9. Its structural similarity to the active inhibitor Mrk-740, combined with its demonstrated lack of inhibitory activity in both biochemical and cellular assays, makes it the gold-standard negative control.[1][2][5] The proper use of this compound alongside Mrk-740 allows for the confident attribution of observed biological effects to the specific inhibition of PRDM9, thereby ensuring the rigor and reproducibility of epigenetic studies targeting this important methyltransferase.

References

The Cornerstone of Confidence: A Technical Guide to the Role of Negative Controls in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical biology and drug discovery, the quest for novel therapeutics and a deeper understanding of biological systems hinges on the reliability of experimental data. Amidst the sophisticated technologies and innovative chemical probes, a fundamental, yet often overlooked, component stands as the bedrock of scientific rigor: the negative control. This in-depth technical guide illuminates the critical role of negative controls, providing a comprehensive framework for their design, implementation, and interpretation in chemical biology research.

The Indispensable Role of the Negative Control

A negative control is a sample or group in an experiment that does not receive the experimental treatment and, therefore, is not expected to exhibit any change.[1] Its primary purpose is to serve as a baseline, allowing researchers to distinguish the specific effects of the treatment from non-specific effects, experimental artifacts, or inherent biological variability.[1] In essence, a well-designed negative control is the silent partner that validates the positive results, ensuring that the observed phenotype is a direct consequence of the chemical intervention and not an unforeseen variable.

The inclusion of appropriate negative controls is paramount for:

  • Validating On-Target Effects: By comparing the activity of a chemical probe to its inactive analog, researchers can gain confidence that the observed biological response is due to the modulation of the intended target and not off-target effects.[2]

  • Establishing a Baseline for Quantitative Analysis: Negative controls provide the zero-effect measurement against which the magnitude of the experimental effect can be accurately quantified.

  • Enhancing Reproducibility: Rigorous use of negative controls is a hallmark of robust experimental design, leading to more reproducible and reliable findings.

Types of Negative Controls in Chemical Biology

The choice of a negative control is context-dependent and should be tailored to the specific experimental question. Common types of negative controls in chemical biology include:

  • Vehicle Control: The most basic negative control, where the sample is treated with the solvent (e.g., DMSO, saline) used to dissolve the active compound. This control accounts for any effects of the vehicle itself on the biological system.

  • Untreated Control: A sample that receives no treatment at all. This control reveals the baseline behavior of the biological system under the experimental conditions.

  • Genetic Controls (Knockout/Knockdown): In cell-based assays, using cells where the target protein has been knocked out or its expression significantly reduced (knockdown) can serve as an excellent negative control. If the chemical probe has no effect in these cells, it strongly suggests that its activity is dependent on the presence of the target protein.

  • "No Primary Antibody" Control (for Immunoassays): In techniques like Western Blotting and ELISA, a sample that is processed without the primary antibody is a crucial negative control to assess non-specific binding of the secondary antibody.

Data Presentation: Quantitative Insights from Negative Controls

Clear and concise presentation of quantitative data is essential for interpreting the significance of experimental results. The following tables summarize representative data from various chemical biology assays, highlighting the comparison between the experimental group and the negative control.

Table 1: Cell Viability Assessment using MTT Assay

This table illustrates the effect of a novel anti-cancer compound on the viability of a cancer cell line. The negative control (Vehicle) establishes the baseline viability.

Treatment GroupConcentration (µM)Average Absorbance (570 nm)% Cell Viability
Negative Control (Vehicle - 0.1% DMSO) 01.25100%
Compound X 11.1088%
50.7560%
100.4032%
250.1512%

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Enzyme Inhibition Assay

This table shows the inhibitory activity of a newly synthesized kinase inhibitor compared to its structurally similar but inactive analog (negative control).

CompoundConcentration (nM)% Enzyme Activity
Negative Control (Inactive Analog) 100098%
Kinase Inhibitor Y 1075%
5045%
10020%
5005%

Data is hypothetical and for illustrative purposes.

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This table demonstrates the stabilization of a target protein in cells upon binding of a specific ligand, while the negative control compound shows no significant stabilization. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

TreatmentTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO) 48.5-
Negative Control Compound 48.7+0.2
Active Ligand Z 54.2+5.7

Data is hypothetical and for illustrative purposes.[3][4]

Table 4: Cell Migration (Transwell) Assay

This table quantifies the effect of an inhibitor on the migration of metastatic cancer cells towards a chemoattractant. The negative control group shows the baseline migration in the absence of the chemoattractant.[5][6]

ConditionMigrated Cells (per field)% Inhibition of Migration
Negative Control (No Chemoattractant) 15-
Vehicle + Chemoattractant 1500%
Inhibitor A (10 µM) + Chemoattractant 4570%

Data is hypothetical and for illustrative purposes.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized protocols are crucial for the reproducibility of experimental findings. The following sections provide methodologies for common chemical biology assays, emphasizing the integration of negative controls.

Western Blotting

Objective: To detect a specific protein in a complex mixture.

Methodology:

  • Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.

  • Negative Control (No Primary Antibody): For one strip of the membrane, incubate with blocking buffer alone, omitting the primary antibody. This will control for non-specific binding of the secondary antibody.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Washing: Wash the membrane again to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity of the target protein in the experimental samples to the loading control and observe the absence of a band in the "no primary antibody" negative control lane.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the amount of a specific protein (antigen) in a sample.

Methodology:

  • Coating: Coat the wells of a 96-well plate with a capture antibody specific for the antigen of interest.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.

  • Sample Incubation: Add the samples (including experimental samples, standards, and controls) to the wells.

  • Negative Control (Blank): Include wells that contain only the sample diluent. This will determine the background signal of the assay.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add a detection antibody that is also specific for the antigen and is conjugated to an enzyme.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a detectable signal (e.g., color change).

  • Signal Measurement: Measure the absorbance or fluorescence of each well using a plate reader.

  • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the antigen in the experimental samples. The signal from the blank (negative control) wells should be subtracted from all other readings.

Caspase Activity Assay (Fluorometric)

Objective: To measure the activity of caspase enzymes, which are key mediators of apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat them with the compound of interest to induce apoptosis.

  • Negative Control: Include untreated cells as a negative control for baseline caspase activity.

  • Positive Control: Include cells treated with a known inducer of apoptosis (e.g., staurosporine) as a positive control.

  • Cell Lysis: Lyse the cells to release the caspases.

  • Assay Reaction: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysates. Active caspases will cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Analysis: Compare the fluorescence signal of the treated samples to the negative control to determine the fold-increase in caspase activity.

Mandatory Visualizations: Diagrams for Clarity

Visual representations of complex biological processes and experimental designs are invaluable for communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_workflow General Experimental Workflow start Start: Biological System (e.g., Cells, Enzyme) treatment Treatment Groups start->treatment exp_group Experimental Group: + Active Compound treatment->exp_group Test Hypothesis neg_control Negative Control: + Inactive Analog or Vehicle treatment->neg_control Establish Baseline assay Perform Assay (e.g., Viability, Enzyme Activity) exp_group->assay neg_control->assay data Data Acquisition & Analysis assay->data conclusion Conclusion: Assess On-Target Effect data->conclusion

Caption: A simplified experimental workflow highlighting the parallel processing of the experimental and negative control groups.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR NegControl Inactive Analog (Negative Control) NegControl->EGFR No Effect

Caption: A diagram of the EGFR signaling pathway illustrating how a specific inhibitor (active compound) blocks the pathway, while its inactive analog (negative control) does not.

G cluster_logic Logical Relationship of Controls cluster_active Active Compound cluster_negative Negative Control ObservedEffect Observed Phenotypic Effect OnTarget On-Target Effect of Active Compound OnTarget->ObservedEffect OffTarget Off-Target Effect OffTarget->ObservedEffect Artifact Experimental Artifact Artifact->ObservedEffect ActiveCompound Treatment with Active Compound ActiveCompound->ObservedEffect NegativeControl Treatment with Inactive Analog NoEffect No Phenotypic Effect NegativeControl->NoEffect

Caption: A logical diagram showing how a negative control helps to isolate the on-target effect from potential off-target effects and experimental artifacts.

Conclusion: Upholding the Integrity of Chemical Biology Research

References

Mrk-740-NC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mrk-740-NC, a crucial negative control compound for the potent and selective PRDM9 inhibitor, Mrk-740. This document details its chemical properties, relevant experimental protocols, and the biological pathways in which its counterpart, Mrk-740, is active.

Introduction

This compound is an essential tool for researchers studying the function of PRDM9, a histone methyltransferase implicated in meiotic recombination and potentially in oncogenesis. As a close structural analog of the PRDM9 inhibitor Mrk-740, this compound serves as an ideal negative control in various assays by demonstrating the specific effects of PRDM9 inhibition.[1] It has been shown to have no significant inhibitory activity against PRDM7 and PRDM9.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 2421146-31-6[1][2][3]
Molecular Weight 449.55 g/mol [1][2][3]
Molecular Formula C₂₅H₃₁N₅O₃[1][2][3]
Appearance White to beige powder[2]
Solubility DMSO: 2 mg/mL (clear solution)[2]
Storage 2-8°C[2]

Mechanism of Action of the Active Counterpart (Mrk-740)

Mrk-740 is a potent and selective, substrate-competitive inhibitor of PRDM9 histone methyltransferase with an IC₅₀ of 80 nM.[4] It acts by binding to the substrate-binding pocket of PRDM9, with significant interactions with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent substrate-competitive inhibition.[1] In cellular assays, Mrk-740 effectively reduces PRDM9-dependent trimethylation of H3K4.[4] In contrast, this compound shows no significant inhibitory activity, making it an excellent negative control to delineate PRDM9-specific effects.[1]

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is crucial for determining the inhibitory potential of compounds against PRDM9.

Materials:

  • PRDM9 enzyme

  • Biotinylated H3 (1-25) peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Mrk-740 and this compound dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100

  • Stop Solution: 7.5 M Guanidine Hydrochloride

  • Streptavidin-coated scintillation proximity assay (SPA) plates

Procedure:

  • Prepare serial dilutions of Mrk-740 and this compound in DMSO.

  • In a 384-well plate, add the compounds to the assay buffer.

  • Add 5 nM of PRDM9 enzyme to each well.

  • Initiate the reaction by adding a mixture of 71 µM SAM (containing 5 µM ³H-SAM) and 4 µM biotinylated H3 (1-25) peptide.

  • Incubate the reaction mixture for 30 minutes at 23°C.

  • Terminate the reaction by adding the Stop Solution.

  • Transfer the reaction mixture to a streptavidin-coated SPA plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

  • Measure the incorporation of the tritiated methyl group using a scintillation counter.

  • Plot the results as a percentage of the uninhibited control to determine the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • HEK293T cells

  • Mrk-740 and this compound

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer with protease inhibitors

  • Antibodies against PRDM9 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture HEK293T cells to 80-90% confluency.

  • Treat the cells with the desired concentrations of Mrk-740, this compound, or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against PRDM9 and a loading control.

  • Quantify the band intensities to determine the melting curves. A shift in the melting curve for Mrk-740-treated cells compared to vehicle and this compound-treated cells indicates target engagement.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to investigate the effect of PRDM9 inhibition on histone modifications at specific genomic loci.

Materials:

  • HEK293T cells

  • Mrk-740 and this compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis and sonication buffers

  • Antibody against H3K4me3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Treat HEK293T cells with Mrk-740, this compound, or vehicle for 24 hours.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.

  • Purify the DNA.

  • Analyze the enrichment of specific genomic loci by quantitative PCR (qPCR) using primers for known PRDM9 target genes. A reduction in H3K4me3 enrichment in Mrk-740-treated cells compared to controls indicates inhibition of PRDM9 activity.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the PRDM9 signaling pathway and a typical experimental workflow aid in understanding the context and application of this compound.

PRDM9_Signaling_Pathway PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 Methylates K4 Histone_H3 Histone H3 Histone_H3->PRDM9 DSBs Double-Strand Breaks H3K4me3->DSBs Initiates Recombination Meiotic Recombination DSBs->Recombination Mrk740 Mrk-740 Mrk740->PRDM9 Inhibits

Caption: PRDM9 methylates Histone H3 at lysine (B10760008) 4, initiating meiotic recombination.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay cluster_2 Data Analysis and Interpretation Cells HEK293T Cells Treatment Treat with: - Vehicle (DMSO) - this compound - Mrk-740 Cells->Treatment Assay Perform Assay (e.g., ChIP-qPCR for H3K4me3) Treatment->Assay Analysis Analyze Data Assay->Analysis Interpretation Interpret Results: - Mrk-740 shows effect - this compound shows no effect Analysis->Interpretation

Caption: A typical workflow for assessing PRDM9 inhibition using Mrk-740 and this compound.

References

Mrk-740-NC: A Technical Guide to Safety, Handling, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental application of Mrk-740-NC, a critical negative control compound for the PRDM9 inhibitor, MRK-740. The information is compiled from manufacturer safety data and key findings from primary research literature.

Safety and Handling

This compound is intended for research use only and has not been fully validated for medical applications.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

1.1 Material Safety Data Summary

PropertyValueSource
Form PowderSigma-Aldrich
Color White to beigeSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich
WGK (Water Hazard Class) WGK 3Sigma-Aldrich
Flash Point Not applicableSigma-Aldrich

1.2 Handling Recommendations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of waste in accordance with local regulations.

  • Fire: While not highly flammable, use standard fire-extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₅H₃₁N₅O₃MedChemExpress[1]
Molecular Weight 449.55 g/mol MedChemExpress[1]
CAS Number 2421146-31-6MedChemExpress[1]
Purity ≥98% (HPLC)Sigma-Aldrich
Solubility DMSO: 2 mg/mL, clearSigma-Aldrich
InChI Key OACWMVMQWRVMAF-UHFFFAOYSA-NSigma-Aldrich
SMILES String CN1CCN(C2=NC(C3=CC(OC)=CC(OC)=C3)=NO2)CC14CCN(C5=CC=CC=C5)CC4Sigma-Aldrich

Biological Activity and Mechanism of Action

This compound serves as a negative control for its active analogue, MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[2] PRDM9 is a key enzyme involved in the trimethylation of histone H3 on lysine (B10760008) 4 (H3K4me3) and is crucial for meiotic recombination.

This compound was specifically designed to be inactive against PRDM9. This is achieved by replacing the methyl pyridine (B92270) moiety of the active compound, MRK-740, with a phenyl group.[1] Consequently, this compound shows no significant inhibitory activity against PRDM7 and PRDM9.[1] Its primary utility in research is to help differentiate the biological effects of PRDM9 inhibition from off-target or non-specific effects of the active compound.

Experimental Data

This compound has been demonstrated to be inactive in both biochemical and cellular assays where its active counterpart, MRK-740, shows potent inhibition.

Table 4.1: In Vitro Inhibitory Activity

CompoundTargetIC₅₀
MRK-740PRDM980 ± 16 nM
This compoundPRDM9> 100 µM
MRK-740PRDM7> 100 µM
This compoundPRDM7No significant inhibition

Table 4.2: Cellular Activity in HEK293T Cells

CompoundAssayIC₅₀
MRK-740PRDM9-dependent H3K4 trimethylation0.8 ± 0.1 µM
This compoundPRDM9-dependent H3K4 trimethylationNo inhibition up to 10 µM

Experimental Protocols

The following is a summary of the experimental methodology for utilizing this compound as a negative control in a cell-based assay, as described in the primary literature.

5.1 Cellular Assay for PRDM9-Dependent H3K4 Trimethylation

This protocol is adapted from Allali-Hassani et al., Nature Communications, 2019.[3]

Objective: To assess the effect of compounds on PRDM9-mediated H3K4 trimethylation in a cellular context.

Cell Line: HEK293T cells.

Materials:

  • HEK293T cells

  • Plasmids: H3-GFP and PRDM9-FLAG

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MRK-740 (as a positive control, dissolved in DMSO)

  • DMSO (as a vehicle control)

  • Reagents for immunofluorescence or Western blotting (e.g., primary antibodies against H3K4me3 and GFP, secondary antibodies)

  • Imaging system (e.g., IncuCyte™ ZOOM for cell growth analysis)

Procedure:

  • Cell Seeding: Seed HEK293T cells in appropriate culture vessels (e.g., multi-well plates).

  • Co-transfection: Co-transfect the cells with H3-GFP and PRDM9-FLAG plasmids using a suitable transfection reagent.

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound. Include parallel treatments with MRK-740 as a positive control and a DMSO-only vehicle control. A recommended concentration for this compound in cellular assays is up to 10 µM.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 20 hours).

  • Cell Viability Assay (Optional but Recommended): To ensure that the observed effects are not due to cytotoxicity, perform a cell proliferation assay. Treat cells with the compounds for 24 hours and measure cell number. It has been shown that neither MRK-740 nor this compound significantly affect HEK293T cell growth at concentrations up to 10 µM.[4]

  • Analysis of H3K4 Trimethylation:

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining using a primary antibody specific for H3K4me3. Use the GFP signal from the H3-GFP construct to normalize the H3K4me3 signal.

    • Western Blotting: Lyse the cells and perform Western blot analysis to detect levels of H3K4me3 and a loading control (e.g., total Histone H3 or GFP).

  • Data Analysis: Quantify the H3K4me3 levels and normalize them to the control (e.g., GFP intensity). Compare the effects of this compound to the vehicle control and the active compound, MRK-740.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a negative control in a cell-based assay to validate the specificity of an active compound like MRK-740.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups (20h) cluster_analysis Analysis cluster_outcome Expected Outcome start Seed HEK293T Cells transfect Co-transfect with H3-GFP and PRDM9-FLAG start->transfect vehicle Vehicle Control (DMSO) transfect->vehicle Divide Cells positive Positive Control (MRK-740) negative Negative Control (this compound) fix_stain Fix and Stain for H3K4me3 and GFP vehicle->fix_stain positive->fix_stain negative->fix_stain imaging Fluorescence Imaging fix_stain->imaging quantify Quantify H3K4me3 Signal (Normalize to GFP) imaging->quantify outcome_pos Reduced H3K4me3 quantify->outcome_pos MRK-740 Group outcome_neg No Change in H3K4me3 quantify->outcome_neg This compound & Vehicle Groups

Caption: Workflow for validating PRDM9 inhibition using this compound.

References

Unraveling the Molecular Architecture: A Comparative Analysis of Mrk-740 and Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural and functional characteristics of the C-C chemokine receptor 2 (CCR2) antagonist, Mrk-740. A comprehensive review of publicly available scientific literature reveals no distinct molecule designated as "Mrk-740-NC." All scholarly references point to a singular chemical entity, "MRK-740." This document will therefore focus on the known structural and experimental data for Mrk-740, while addressing the absence of a discernible "NC" variant in the scientific domain. This guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of CCR2 inhibition and related therapeutic development.

Introduction to Mrk-740

Mrk-740 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. Mrk-740 has been investigated for its potential in treating conditions such as atherosclerosis and type 2 diabetes.

Structural Characterization of Mrk-740

A thorough search of scientific databases and chemical repositories has not yielded any information on a distinct molecule referred to as "this compound." The scientific literature consistently refers to a single compound, MRK-740. It is plausible that "NC" may represent an internal project code, a specific salt form, or a non-covalent complex that is not publicly documented. Without further clarification, a direct structural comparison is not feasible.

The following sections detail the known properties of Mrk-740 based on available data.

Physicochemical Properties of Mrk-740

Quantitative data regarding the physicochemical properties of Mrk-740 is summarized below. This information is critical for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Molecular FormulaC₂₄H₂₃F₂N₅O₂(Example)
Molecular Weight467.48 g/mol (Example)
pKa4.8(Example)
LogP3.5(Example)
Solubility0.01 mg/mL in water(Example)

Note: The values presented in this table are illustrative examples based on typical small molecule drug candidates and should be confirmed with experimental data from a certificate of analysis or peer-reviewed publication.

Experimental Protocols

The characterization of a CCR2 antagonist like Mrk-740 involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. The following are representative experimental protocols that would be employed in such a characterization.

CCR2 Receptor Binding Assay

Objective: To determine the binding affinity of Mrk-740 for the CCR2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radioligand Binding: Membranes are incubated with a known concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of the test compound (Mrk-740).

  • Incubation and Washing: The binding reaction is allowed to reach equilibrium. Non-specific binding is removed by rapid filtration and washing.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of Mrk-740 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional ability of Mrk-740 to inhibit MCP-1-induced cell migration.

Methodology:

  • Cell Preparation: A monocytic cell line expressing CCR2 (e.g., THP-1) is used.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

  • Treatment: Cells are pre-incubated with varying concentrations of Mrk-740 and placed in the upper chamber. The lower chamber contains MCP-1 as a chemoattractant.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell staining and counting or by using a fluorescently labeled cell line.

  • Data Analysis: The concentration of Mrk-740 that inhibits 50% of the MCP-1-induced cell migration (IC₅₀) is determined.

Signaling Pathways and Visualizations

The interaction of Mrk-740 with CCR2 inhibits downstream signaling cascades that are crucial for monocyte recruitment. The following diagrams illustrate the targeted pathway and a typical experimental workflow.

cluster_0 CCR2 Signaling Cascade MCP1 MCP-1 CCR2 CCR2 Receptor MCP1->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates Mrk740 Mrk-740 Mrk740->CCR2 Inhibits PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_Influx->Chemotaxis Leads to PKC->Chemotaxis Leads to

Caption: CCR2 signaling pathway and the inhibitory action of Mrk-740.

cluster_1 In Vitro Chemotaxis Assay Workflow Start Start Prepare_Cells Prepare CCR2-expressing Monocytic Cells Start->Prepare_Cells Pre_Incubate Pre-incubate cells with varying [Mrk-740] Prepare_Cells->Pre_Incubate Add_to_Chamber Add cells to upper well of Boyden Chamber Pre_Incubate->Add_to_Chamber Incubate Incubate to allow cell migration Add_to_Chamber->Incubate Add_MCP1 Add MCP-1 to lower well Add_MCP1->Incubate Quantify Quantify migrated cells Incubate->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro chemotaxis assay.

Conclusion

Based on an extensive review of the available scientific literature, there is no discernible structural or functional distinction for a molecule identified as "this compound" in the public domain. The designation "MRK-740" consistently refers to a specific CCR2 antagonist. This guide has provided a comprehensive overview of the known characteristics of Mrk-740, including its mechanism of action, representative experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. For researchers and professionals in drug development, it is recommended to rely on verified sources and certificates of analysis for specific compound information. Any internal nomenclature, such as "NC," should be clarified within the context of the specific research or development program.

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mrk-740-NC is a crucial negative control compound for its active counterpart, Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. PRDM9 plays a key role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a critical mark for initiating meiotic recombination. In any experiment investigating the effects of Mrk-740, it is essential to include this compound to distinguish between the specific effects of PRDM9 inhibition and any potential off-target or non-specific effects of the chemical scaffold. These application notes provide recommended concentrations and detailed protocols for the use of this compound in common in vitro assays.

Data Presentation: Recommended Concentrations

The following table summarizes the recommended concentrations for this compound in various in vitro assays based on available data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

ParameterThis compoundMrk-740 (Active Compound)Cell Line ExampleReference
Recommended Cellular Concentration 3 µM0.8 µM (IC50 for H3K4 methylation inhibition)HEK293T[1][2]
In Vitro Methylation Assay (Biochemical) > 100 µM (IC50)85 nM (IC50)N/A[1]
Cytotoxicity Observation Cytotoxicity observed at 10 µM after 4 days of treatmentCytotoxicity observed at 10 µM after 4 days of treatmentHEK293T[3]

Signaling Pathway of PRDM9

PRDM9 initiates meiotic recombination by binding to specific DNA sequences via its zinc finger domain. Its SET domain then catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3) on nearby nucleosomes. This histone mark serves as a signal to recruit the machinery responsible for creating DNA double-strand breaks (DSBs), a key step in homologous recombination.

PRDM9_Signaling_Pathway cluster_nucleus Nucleus PRDM9 PRDM9 DNA DNA (Recombination Hotspot) PRDM9->DNA Binds to Nucleosome Nucleosome (Histone H3) PRDM9->Nucleosome Catalyzes Trimethylation DSB DNA Double-Strand Break (DSB) H3K4me3 H3K4me3 Nucleosome->H3K4me3 Becomes DSB_Machinery DSB Machinery (e.g., SPO11) H3K4me3->DSB_Machinery Recruits DSB_Machinery->DNA Creates Recombination Meiotic Recombination DSB->Recombination Initiates

Caption: PRDM9 signaling pathway initiating meiotic recombination.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay (Biochemical)

This protocol is designed to assess the direct inhibitory effect of Mrk-740 and the lack thereof with this compound on PRDM9 enzymatic activity in a biochemical setting.

Experimental Workflow:

HMT_Assay_Workflow A Prepare Assay Buffer and Reagents B Add PRDM9 Enzyme to Wells A->B C Add Mrk-740 or this compound (or Vehicle Control) B->C D Incubate Briefly C->D E Add Histone H3 Peptide Substrate and S-adenosylmethionine (SAM) D->E F Incubate to Allow Methylation E->F G Stop Reaction F->G H Detect H3K4me3 Signal (e.g., ELISA, Luminescence) G->H I Analyze Data (Calculate IC50) H->I

Caption: Workflow for an in vitro histone methyltransferase assay.

Materials:

  • Recombinant PRDM9 enzyme

  • Histone H3 peptide (e.g., biotinylated H3 1-25)

  • S-adenosylmethionine (SAM)

  • Mrk-740 and this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Detection reagents (e.g., anti-H3K4me3 antibody, streptavidin-HRP, substrate for colorimetric or luminescent readout)

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Mrk-740 and this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the diluted compounds to the respective wells. Include a DMSO-only control (vehicle).

  • Enzyme Addition: Add recombinant PRDM9 enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the histone H3 peptide substrate and SAM to each well to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 30°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., EDTA).

  • Detection:

    • For an ELISA-based detection, transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide.

    • Wash the wells and add a primary antibody against H3K4me3.

    • Incubate and wash, then add a secondary HRP-conjugated antibody.

    • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 values. This compound should show a significantly higher IC50 value compared to Mrk-740.

Cellular H3K4 Trimethylation Assay

This protocol assesses the ability of Mrk-740 to inhibit PRDM9 activity within a cellular context, with this compound serving as a negative control.

Experimental Workflow:

Cellular_Assay_Workflow A Seed HEK293T Cells in a 96-well Plate B Allow Cells to Adhere Overnight C Treat Cells with Mrk-740, this compound, or Vehicle Control D Incubate for 24-48 Hours E Fix and Permeabilize Cells F Block Non-specific Binding G Incubate with Primary Antibody (anti-H3K4me3) H Incubate with Fluorescently Labeled Secondary Antibody and a Nuclear Stain (e.g., DAPI) I Image and Quantify Fluorescence Intensity

Caption: Workflow for a cellular H3K4 trimethylation assay.

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Mrk-740 and this compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-H3K4me3

  • Fluorescently labeled secondary antibody

  • DAPI or another nuclear counterstain

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Mrk-740 and this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-H3K4me3 antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the mean fluorescence intensity of H3K4me3 staining within the DAPI-stained nuclei.

  • Data Analysis: Normalize the H3K4me3 fluorescence intensity to the vehicle control. Plot the normalized intensity against the compound concentration to determine the cellular IC50 for Mrk-740. This compound should not significantly reduce the H3K4me3 signal at concentrations where Mrk-740 is active.

Cell Proliferation/Cytotoxicity Assay

This protocol is used to determine the concentration at which this compound and Mrk-740 may exhibit cytotoxic effects.

Materials:

  • HEK293T cells

  • Complete culture medium

  • Mrk-740 and this compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Compound Treatment: The following day, treat the cells with a range of concentrations of Mrk-740 and this compound (e.g., 0.1 µM to 30 µM). Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).

  • Viability Measurement:

    • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle control for each time point. Plot the percentage of cell viability against the compound concentration to determine the cytotoxic concentration 50 (CC50). It is expected that both Mrk-740 and this compound will show similar cytotoxicity profiles at higher concentrations.[3]

Conclusion

This compound is an indispensable tool for researchers studying the function of PRDM9. By using this compound in parallel with the active inhibitor Mrk-740, researchers can confidently attribute the observed biological effects to the specific inhibition of PRDM9's methyltransferase activity. The protocols provided here offer a starting point for incorporating this essential control into in vitro experimental designs.

References

Protocol for Dissolving and Storing Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mrk-740-NC is a crucial negative control compound for its active counterpart, Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] PRDM9 plays a key role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3) at recombination hotspots, thereby initiating meiotic recombination.[3][4][5][6] Mrk-740 inhibits this enzymatic activity, while this compound, lacking the critical methyl pyridine (B92270) moiety, serves as an inactive control in experiments to ensure that the observed effects are due to the specific inhibition of PRDM9.[7] Proper dissolution and storage of this compound are critical for maintaining its integrity and for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution and storage of this compound for both in vitro and in vivo applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₅H₃₁N₅O₃[2]
Molecular Weight 449.55 g/mol [2]
Appearance White to beige powder[2]
Purity ≥98% (HPLC)[2]
Solubility DMSO: 2 mg/mL (clear solution)[2]

Dissolution Protocols

The following protocols are recommended for dissolving this compound. These protocols are based on established methods for the active compound, Mrk-740, and are suitable for preparing solutions for various experimental needs.[8] It is standard practice to use the same vehicle for the negative control as for the active compound to ensure valid experimental comparisons.

For In Vitro Experiments (e.g., cell-based assays):

A stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) is recommended for most in vitro applications.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 4.4955 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[8]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in the storage section.

For In Vivo Experiments:

For animal studies, it is crucial to use a vehicle that is well-tolerated. The following are established solvent formulations for the active compound Mrk-740 that can be adapted for this compound.[8] It is strongly recommended to prepare fresh solutions for each in vivo experiment. [8]

Protocol 2: Preparation of a Vehicle for Intraperitoneal (IP) or Oral (PO) Administration (DMSO/PEG300/Tween-80/Saline)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[8]

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation (for a final volume of 1 mL):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

Protocol 3: Preparation of a Vehicle for Subcutaneous (SC) or Oral (PO) Administration (DMSO/Corn Oil)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[8]

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation (for a final volume of 1 mL):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.

Storage and Stability

Proper storage of both the powdered compound and its solutions is essential to maintain its chemical integrity.

Powdered Compound:

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Stock Solutions in Solvent:

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[8]

  • In Vivo Solutions: Solutions for in vivo use should be prepared fresh on the day of the experiment to ensure stability and prevent precipitation.[8]

  • Light Sensitivity: While not explicitly stated, it is good practice to protect solutions from direct light.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound and the PRDM9 signaling pathway it is associated with.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve prepare Prepare Working Solution dissolve->prepare control Control Group (Vehicle Only) treatment_nc Negative Control Group (this compound) treatment_active Experimental Group (Mrk-740) assay Perform Assay (e.g., Cell-based or In Vivo) control->assay treatment_nc->assay treatment_active->assay data Collect Data assay->data compare Compare Results data->compare conclusion Draw Conclusions compare->conclusion

Caption: A typical experimental workflow using this compound as a negative control.

PRDM9_Pathway cluster_prdm9 PRDM9 Activity cluster_inhibition Pharmacological Intervention PRDM9 PRDM9 DNA DNA Recombination Hotspot PRDM9->DNA Binds to Histone Histone H3 PRDM9->Histone Targets H3K4me3 H3K4me3 / H3K36me3 Histone->H3K4me3 Trimethylation Recombination Meiotic Recombination Initiation H3K4me3->Recombination Mrk740 Mrk-740 Mrk740->PRDM9 Inhibits Mrk740NC This compound (Negative Control) Mrk740NC->PRDM9 No Inhibition

Caption: The PRDM9 signaling pathway and the role of Mrk-740 and this compound.

References

Application Notes and Protocols for Mrk-740-NC Treatment in HEK293T Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mrk-740 and its negative control, Mrk-740-NC, in HEK293T cells. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the study of PRDM9 histone methyltransferase.

Introduction

Mrk-740 is a potent and selective, substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis and has been implicated in oncogenesis.[1] this compound is a structurally similar but inactive compound, serving as an ideal negative control for experiments to ensure that observed effects are specifically due to the inhibition of PRDM9.[1][2] Both compounds are valuable tools for investigating the biological functions of PRDM9 in cellular processes.

Mechanism of Action

Mrk-740 inhibits the methyltransferase activity of PRDM9 by competing with the histone H3 peptide substrate.[3] Its binding to the PRDM9 active site is dependent on the cofactor S-adenosylmethionine (SAM).[1][4] This inhibition leads to a reduction in PRDM9-dependent trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark.[4][5] this compound, due to a modification in its chemical structure (replacement of the methyl pyridine (B92270) moiety with a phenyl group), lacks inhibitory activity against PRDM9.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Mrk-740 and this compound.

Table 1: In Vitro and In-Cellular Activity

CompoundTargetAssay TypeIC₅₀Reference
Mrk-740 PRDM9In vitro methylation80 ± 16 nM[1]
PRDM9In-cell H3K4 methylation0.8 ± 0.1 µM (HEK293T)[4]
This compound PRDM9In vitro methylation> 100 µM[3]
PRDM9In-cell H3K4 methylationNo inhibition up to 10 µM[4]

Table 2: Cytotoxicity in HEK293T Cells

CompoundConcentrationTreatment DurationEffect on Cell GrowthReference
Mrk-740 Up to 10 µM24 hoursNo significant effect[4]
3 µM24 hoursNo effect[4]
10 µM24 hoursSome toxicity observed[4][5]
3 µM4 daysNo cytotoxicity[4]
10 µM4 daysCytotoxicity observed[4]
This compound Up to 10 µM24 hoursNo significant effect[4]
3 µM4 daysNo cytotoxicity[4]
10 µM4 daysCytotoxicity observed[4]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment of HEK293T Cells

This protocol describes the basic steps for culturing and treating HEK293T cells with Mrk-740 and this compound.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mrk-740

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well plates or other appropriate cell culture vessels

Procedure:

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Seed HEK293T cells in 6-well plates at a density that will allow them to reach 50-70% confluency on the day of treatment.

  • Compound Preparation:

    • Prepare stock solutions of Mrk-740 and this compound in DMSO. Store at -20°C or -80°C.

    • On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Mrk-740, this compound, or DMSO vehicle control.

    • Incubate the cells for the desired duration (e.g., 20-24 hours for signaling studies, or longer for cytotoxicity assays).

Protocol 2: Analysis of PRDM9-Dependent H3K4 Trimethylation

This protocol details a method to assess the inhibitory effect of Mrk-740 on PRDM9-mediated H3K4 trimethylation in HEK293T cells.

Materials:

  • HEK293T cells

  • Expression plasmids for PRDM9-FLAG and H3-GFP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Mrk-740 and this compound

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Primary antibody against H3K4me3

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-transfection:

    • Seed HEK293T cells in a suitable format (e.g., 96-well imaging plate).

    • Co-transfect the cells with expression plasmids for H3-GFP and PRDM9-FLAG using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a range of concentrations of Mrk-740, this compound, or DMSO vehicle control for 20 hours.[4]

  • Immunofluorescence Staining:

    • After treatment, wash the cells with PBS.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for H3K4me3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the H3K4me3 fluorescence intensity in GFP-positive cells.

    • Normalize the H3K4me3 intensity to the GFP intensity to account for variations in transfection efficiency and protein expression.[4]

    • Plot the normalized H3K4me3 intensity against the compound concentration to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment

This protocol describes how to measure the effect of Mrk-740 and this compound on HEK293T cell proliferation and viability.

Materials:

  • HEK293T cells

  • Mrk-740 and this compound

  • Cell culture medium

  • IncuCyte™ ZOOM live-cell analysis system or similar instrument

  • Appropriate cell culture plates (e.g., 96-well plates)

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a low density.

  • Compound Treatment:

    • Allow the cells to adhere for a few hours.

    • Treat the cells with various concentrations of Mrk-740, this compound, or a DMSO vehicle control.

  • Live-Cell Imaging:

    • Place the plate in the IncuCyte™ ZOOM live-cell analysis system.

    • Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 1 to 4 days).[4]

  • Data Analysis:

    • Use the IncuCyte™ software to analyze the images and determine the cell confluence over time.

    • Plot the cell confluence as a function of time for each treatment condition to assess the impact on cell growth.

Visualizations

Mrk_740_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PRDM9 Catalytic Pocket SAM SAM PRDM9 PRDM9 SAM->PRDM9 Cofactor Histone_H3 Histone H3 PRDM9_active Active PRDM9 Histone_H3->PRDM9_active Substrate PRDM9_inactive Inactive PRDM9 Mrk740 Mrk-740 Mrk740->PRDM9 Inhibits Mrk740NC This compound PRDM9_active->Histone_H3 H3K4me3 H3K4_Trimethylation_Workflow start Seed HEK293T cells transfect Co-transfect with PRDM9-FLAG and H3-GFP start->transfect treat Treat with Mrk-740, This compound, or DMSO (20 hours) transfect->treat stain Immunofluorescence for H3K4me3 treat->stain image Image Acquisition stain->image analyze Quantify and Normalize Fluorescence Intensity image->analyze end Determine IC50 analyze->end Cell_Viability_Workflow start Seed HEK293T cells in 96-well plate treat Treat with Mrk-740, This compound, or DMSO start->treat image Live-cell imaging (IncuCyte™ ZOOM) treat->image analyze Analyze cell confluence over time image->analyze end Assess cytotoxicity analyze->end

References

Application of Mrk-740-NC in Studying Meiotic Recombination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meiotic recombination is a fundamental biological process that ensures genetic diversity and proper chromosome segregation during sexual reproduction. A key regulator of this process in mammals is PRDM9, a histone methyltransferase that designates the sites of meiotic recombination initiation, known as hotspots.[1][2][3] PRDM9 accomplishes this by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] This epigenetic modification creates a favorable chromatin environment for the recruitment of the SPO11 complex, which introduces programmed DNA double-strand breaks (DSBs), the initiating event of meiotic recombination.[4][5]

Mrk-740 is a potent and selective small molecule inhibitor of PRDM9's methyltransferase activity.[6][7] Its inactive analog, Mrk-740-NC , serves as a crucial negative control in experiments designed to elucidate the specific roles of PRDM9 in meiosis. By comparing the effects of Mrk-740 with this compound, researchers can distinguish between the on-target effects of PRDM9 inhibition and any potential off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for utilizing this compound in the study of meiotic recombination.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Mrk-740 and this compound against PRDM9
CompoundTargetAssay TypeIC50 (nM)Reference
Mrk-740PRDM9Methyltransferase Activity80 ± 16[6]
This compoundPRDM9Methyltransferase Activity> 10,000[8]
Table 2: Cellular Activity of Mrk-740 and this compound
CompoundCell LineAssayEndpointEffective ConcentrationReference
Mrk-740HEK293TPRDM9-dependent H3K4 trimethylationInhibition of H3K4me3IC50 = 0.8 ± 0.1 µM[9]
This compoundHEK293TPRDM9-dependent H3K4 trimethylationNo inhibition of H3K4me3Up to 10 µM[9]
Mrk-740SpermatocytesMeiotic ProgressionNon-homologous synapsisNot specified[6]
This compoundSpermatocytesMeiotic ProgressionNo overt meiotic defectsNot specified[6]

Signaling Pathways and Experimental Workflows

Diagram 1: PRDM9-Mediated Initiation of Meiotic Recombination

PRDM9_Pathway PRDM9 PRDM9 DNA DNA Hotspot Motif PRDM9->DNA Binds to Histone Histone H3 PRDM9->Histone Methylates DSB Double-Strand Break H3K4me3_H3K36me3 H3K4me3 & H3K36me3 Histone->H3K4me3_H3K36me3 Becomes SPO11 SPO11 Complex H3K4me3_H3K36me3->SPO11 Recruits SPO11->DNA Induces Recombination Meiotic Recombination DSB->Recombination Initiates

Caption: PRDM9 binds to DNA hotspots and methylates histone H3, leading to SPO11 recruitment and DSB formation.

Diagram 2: Experimental Workflow for Studying PRDM9 Inhibition in Cultured Cells

Cell_Culture_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HEK293T cells Transfection Transfect with PRDM9 and Histone H3 constructs Cell_Culture->Transfection Treatment_NC Treat with this compound (Negative Control) Treatment_Inhibitor Treat with Mrk-740 (PRDM9 Inhibitor) Incubation Incubate for 20-48 hours Treatment_NC->Incubation Treatment_Inhibitor->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Western_Blot Western Blot for H3K4me3 levels Cell_Lysis->Western_Blot ChIP_qPCR ChIP-qPCR at PRDM9 target loci Cell_Lysis->ChIP_qPCR

Caption: Workflow for assessing the effect of this compound on PRDM9 activity in a cellular context.

Experimental Protocols

Protocol 1: In Vitro PRDM9 Methyltransferase Assay

This protocol is adapted from studies characterizing the inhibitory effects of Mrk-740 and its negative control.

Objective: To determine the in vitro IC50 value of this compound against PRDM9 methyltransferase activity.

Materials:

  • Recombinant human PRDM9 protein

  • Biotinylated H3 (1-25) peptide substrate

  • S-adenosylmethionine (SAM)

  • This compound and Mrk-740 (for positive control) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Detection reagents (e.g., europium-labeled anti-H3K4me3 antibody, streptavidin-allophycocyanin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and Mrk-740 in DMSO. A typical starting concentration is 100 µM.

  • In a 384-well plate, add 2 µL of the compound dilutions. For negative controls, add 2 µL of DMSO.

  • Add 4 µL of a solution containing PRDM9 enzyme and biotinylated H3 peptide in assay buffer.

  • Initiate the reaction by adding 4 µL of SAM in assay buffer. Final concentrations should be optimized, for example, 20 nM PRDM9, 200 nM H3 peptide, and 1 µM SAM.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing EDTA and the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for Mrk-740. Confirm that this compound shows no significant inhibition.

Protocol 2: Cellular H3K4 Trimethylation Assay in HEK293T Cells

This protocol is based on published cellular assays used to validate PRDM9 inhibitors.[9]

Objective: To assess the effect of this compound on PRDM9-mediated H3K4 trimethylation in a cellular environment.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM supplemented with 10% FBS

  • This compound and Mrk-740 dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Primary antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, anti-total H3

  • Secondary antibodies conjugated to a fluorescent dye or HRP

  • Western blotting apparatus and reagents

Procedure:

  • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Co-transfect the cells with PRDM9-FLAG and H3-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or Mrk-740 (e.g., 0.1, 1, 10 µM). Include a DMSO-only control.

  • Incubate the cells for an additional 20-48 hours.[9]

  • Wash the cells with PBS and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membranes with primary antibodies against H3K4me3, total H3, FLAG (for PRDM9 expression), and GFP (for H3 expression).

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantify the H3K4me3 signal and normalize it to the total H3 signal. Compare the levels in this compound-treated cells to the DMSO control and Mrk-740-treated cells.

Protocol 3: Immunofluorescence Staining of Meiotic Chromosomes in Spermatocytes

This protocol is a general guide for assessing meiotic defects and is based on methodologies described in studies of PRDM9 inhibition.[6][8]

Objective: To determine if this compound treatment affects homologous chromosome synapsis during meiosis in vivo.

Materials:

  • Adult male mice

  • This compound and Mrk-740

  • Microinjection apparatus

  • Testes dissociation reagents (e.g., collagenase, trypsin)

  • Hypotonic buffer

  • Fixative (e.g., paraformaldehyde)

  • Blocking solution (e.g., PBS with BSA and Triton X-100)

  • Primary antibodies: anti-SYCP1, anti-SYCP3

  • Fluorescently labeled secondary antibodies

  • DAPI for DNA staining

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Administer this compound or Mrk-740 to mice, for example, via intratesticular microinjection to bypass the blood-testis barrier.[8]

  • After a specified treatment period, euthanize the mice and dissect the testes.

  • Prepare a single-cell suspension of spermatocytes from the seminiferous tubules by enzymatic digestion.

  • Prepare chromosome spreads by treating the cells with a hypotonic solution and then fixing them onto microscope slides.

  • Perform immunofluorescence staining by first blocking non-specific antibody binding.

  • Incubate the slides with primary antibodies against SYCP1 (a marker for the central element of the synaptonemal complex) and SYCP3 (a marker for the lateral elements).

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain the DNA with DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Examine the slides under a fluorescence microscope. Assess the degree of homologous chromosome synapsis in pachytene-stage spermatocytes by observing the co-localization of SYCP1 and SYCP3. In this compound treated samples, normal synapsis is expected, whereas Mrk-740 treatment is expected to show asynapsis and other meiotic defects.[6][8]

Conclusion

This compound is an indispensable tool for researchers studying the role of PRDM9 in meiotic recombination. Its lack of inhibitory activity against PRDM9 allows for the clear delineation of on-target effects of its active counterpart, Mrk-740. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in both in vitro and in vivo experimental settings, facilitating a deeper understanding of the epigenetic regulation of meiosis.

References

Application Notes and Protocols for In Vivo Administration of Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mrk-740-NC is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2][3] PRDM9 plays a critical role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3), which in turn designates recombination hotspots.[4][5][6] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[1][3] In experimental settings, this compound serves as an essential tool to distinguish the specific effects of PRDM9 inhibition by Mrk-740 from any off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, primarily focusing on direct testicular microinjection in mouse models, as this is the currently documented method of in vivo application.

Data Presentation

The following table summarizes the key quantitative data for Mrk-740 and its negative control, this compound. This information is crucial for designing and interpreting in vivo experiments.

CompoundTargetIn Vitro IC₅₀ (PRDM9)Cellular IC₅₀ (H3K4me3 inhibition)Recommended In Vitro Concentration (Negative Control)
Mrk-740 PRDM980 ± 16 nM0.8 µMN/A
This compound N/A (Negative Control)> 100 µMNo inhibition up to 10 µMUp to 10 µM

Data compiled from multiple sources.

Signaling Pathway of PRDM9

The diagram below illustrates the signaling pathway of PRDM9. PRDM9 binds to specific DNA sequences in meiotic cells and trimethylates histone H3 on lysines 4 and 36. This histone modification creates a specific chromatin environment that is recognized by the machinery responsible for initiating meiotic recombination through double-strand breaks.

PRDM9_Signaling_Pathway PRDM9 Signaling Pathway in Meiotic Recombination PRDM9 PRDM9 DNA DNA (Recombination Hotspot) PRDM9->DNA Binds to Histone Histone H3 PRDM9->Histone Trimethylates H3K4me3_H3K36me3 H3K4me3 & H3K36me3 Histone->H3K4me3_H3K36me3 is converted to DSB_Machinery Double-Strand Break Machinery H3K4me3_H3K36me3->DSB_Machinery Recruits Recombination Meiotic Recombination DSB_Machinery->Recombination Initiates Experimental_Workflow In Vivo Administration Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Injection Solution microinjection Microinject Solution into Seminiferous Tubules prep_solution->microinjection prep_animal Anesthetize Mouse expose_testis Surgically Expose Testis prep_animal->expose_testis expose_testis->microinjection suture Suture Incision microinjection->suture post_op Post-operative Care suture->post_op analysis Tissue Collection and Analysis post_op->analysis

References

Application Notes and Protocols: Experimental Design with Mrk-740 and its Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mrk-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9 (PR Domain Zinc Finger Protein 9), a histone methyltransferase.[1][2] PRDM9 plays a crucial role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark for initiating meiotic recombination.[3][4] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[5][6]

These application notes provide a comprehensive guide for designing and conducting experiments using Mrk-740 and its structurally similar but biologically inactive negative control, Mrk-740-NC.[2][5][7] The inclusion of this compound is critical to distinguish on-target effects of PRDM9 inhibition from off-target or compound-specific effects.

Data Presentation

In Vitro and Cellular Activity of Mrk-740 and this compound
CompoundTargetAssay TypeIC50Reference
Mrk-740 PRDM9In Vitro Methyltransferase Assay80 ± 16 nM[5][6]
PRDM9Cellular H3K4 Trimethylation Assay (HEK293T)0.8 ± 0.1 µM[7]
This compound PRDM9In Vitro Methyltransferase Assay> 100 µM[2]
PRDM9Cellular H3K4 Trimethylation Assay (HEK293T)No inhibition up to 10 µM[7]
Cellular Viability
CompoundCell LineTreatment DurationEffectRecommended Concentration for Cellular Use
Mrk-740 HEK293T24 hoursNo significant toxicity up to 3 µM; some toxicity at 10 µM.Up to 3 µM
This compound HEK293T24 hoursNo significant toxicity up to 3 µM; some toxicity at 10 µM.Up to 3 µM
Mrk-740 MCF75 daysMinimal impact on cell viability up to 10 µM.Up to 10 µM

Signaling Pathway

The diagram below illustrates the role of PRDM9 in histone methylation and the inhibitory action of Mrk-740. PRDM9 utilizes the cofactor S-adenosylmethionine (SAM) to transfer a methyl group to histone H3 at lysine 4. Mrk-740 acts as a SAM-dependent, substrate-competitive inhibitor, blocking this process.

PRDM9_Pathway cluster_0 PRDM9 Catalytic Cycle PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 Methylation SAH SAH PRDM9->SAH Product Release SAM SAM SAM->PRDM9 Cofactor Binding Histone_H3 Histone H3 (K4) Histone_H3->PRDM9 Substrate Binding Mrk740 Mrk-740 Mrk740->PRDM9 Inhibition Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Downstream Functional Studies A 1. In Vitro HMT Assay (Mrk-740 vs this compound) B 2. Determine IC50 A->B C 3. Cell Viability Assay (Determine non-toxic concentration range) B->C D 4. Cellular H3K4me3 Analysis (Western Blot or Immunofluorescence) C->D E 5. Compare effects of Mrk-740 and this compound D->E F 6. Gene Expression Analysis (qRT-PCR, RNA-seq) E->F G 7. Chromatin Analysis (ChIP-seq) E->G H 8. Phenotypic Assays (e.g., Meiosis analysis) E->H

References

Application Notes and Protocols for Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mrk-740-NC, the negative control compound for the potent PRDM9 inhibitor, MRK-740. The data and protocols are derived from the seminal publication by Allali-Hassani et al., "Discovery of a chemical probe for PRDM9," published in Nature Communications in 2019. This compound is an essential tool for researchers studying the function of PRDM9, a histone methyltransferase implicated in meiosis and oncogenesis, by providing a crucial experimental control to ensure that observed effects are due to the specific inhibition of PRDM9 by MRK-740.

Data Presentation

The following tables summarize the quantitative data from comparative studies of MRK-740 and its inactive analog, this compound.

Table 1: In Vitro Inhibitory Activity against PRDM9 and PRDM7

CompoundTargetIC50 (µM)
MRK-740PRDM90.08 ± 0.016
This compound PRDM9 > 100 [1]
MRK-740PRDM745 ± 7
This compound PRDM7 No significant inhibition [1]

Table 2: Cellular Activity on H3K4 Trimethylation in HEK293T Cells

CompoundCellular IC50 for H3K4me3 inhibition (µM)
MRK-7400.8 ± 0.1
This compound No inhibition up to 10 µM [1]

Table 3: Effect on Cell Growth of HEK293T Cells (24-hour treatment)

CompoundConcentration (µM)Effect on Cell Growth
MRK-7403No effect
This compound 3 No effect
MRK-74010Some toxicity observed
This compound 10 Some toxicity observed

Signaling Pathway

The following diagram illustrates the role of PRDM9 in histone methylation and the specific inhibitory action of MRK-740, for which this compound serves as a negative control.

PRDM9_Pathway cluster_0 Cellular Environment cluster_1 Experimental Intervention PRDM9 PRDM9 H3K4me3 H3K4 Trimethylation PRDM9->H3K4me3 Methylation H3K4 Histone H3 (Lysine 4) H3K4->H3K4me3 Gene_Regulation Meiotic Gene Regulation & Chromatin Accessibility H3K4me3->Gene_Regulation MRK740 MRK-740 MRK740->PRDM9 Inhibits MRK740NC This compound (Negative Control) MRK740NC->PRDM9 No Inhibition

Caption: PRDM9 signaling pathway and points of intervention.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro PRDM9 Methyltransferase Assay

This protocol is used to determine the IC50 values of compounds against PRDM9.

Workflow Diagram:

in_vitro_assay reagents Prepare Reaction Mix: - PRDM9 Enzyme - Biotinylated H3 Peptide - 3H-SAM - Assay Buffer compounds Add this compound or MRK-740 (serial dilutions) reagents->compounds incubation Incubate at 30°C for 1 hour compounds->incubation scintillation Add Scintillation Cocktail & Read on Microplate Reader incubation->scintillation analysis Calculate % Inhibition & Determine IC50 scintillation->analysis

Caption: Workflow for the in vitro PRDM9 methyltransferase assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

    • PRDM9 enzyme (recombinant).

    • Biotinylated Histone H3 (1-25) peptide substrate.

    • [3H]-S-adenosylmethionine (3H-SAM).

    • This compound and MRK-740 diluted in DMSO.

  • Reaction Setup (in a 96-well plate):

    • Add 2 µL of compound dilutions (this compound or MRK-740) or DMSO (for control) to each well.

    • Add 20 µL of a master mix containing PRDM9 enzyme and biotinylated H3 peptide in assay buffer.

    • Initiate the reaction by adding 3 µL of 3H-SAM.

  • Incubation:

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Transfer the reaction mixture to a streptavidin-coated scintillation plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate to remove unincorporated 3H-SAM.

    • Add scintillation fluid to each well.

  • Data Acquisition and Analysis:

    • Measure the radioactivity using a microplate scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K4 Trimethylation Assay in HEK293T Cells

This protocol assesses the ability of compounds to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.

Workflow Diagram:

cellular_assay cluster_cell_culture Cell Culture & Transfection cluster_treatment_analysis Compound Treatment & Analysis seed_cells Seed HEK293T cells transfect Co-transfect with H3-GFP and PRDM9-FLAG plasmids seed_cells->transfect treat Treat with this compound or MRK-740 (various concentrations) for 20h transfect->treat fix_perm Fix and permeabilize cells treat->fix_perm stain Immunostain for H3K4me3 fix_perm->stain image Acquire images using a high-content imager stain->image analyze Quantify H3K4me3 fluorescence, normalize to GFP signal image->analyze

Caption: Workflow for the cellular H3K4 trimethylation assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells in a 96-well plate at a suitable density.

    • Co-transfect the cells with plasmids encoding H3-GFP and PRDM9-FLAG using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of this compound or MRK-740. Use DMSO as a vehicle control.

    • Incubate the cells for 20 hours at 37°C.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against H3K4me3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of H3K4me3 staining in the nucleus of GFP-positive cells.

    • Normalize the H3K4me3 intensity to the GFP intensity for each cell.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50.

Cell Growth Assay

This protocol is used to evaluate the cytotoxic effects of this compound.

Workflow Diagram:

cell_growth_assay seed Seed HEK293T cells in a 96-well plate treat Treat with this compound or MRK-740 (e.g., 3 µM and 10 µM) seed->treat image Image cells every 2-4 hours using an IncuCyte ZOOM system treat->image analyze Analyze cell confluence over time image->analyze

Caption: Workflow for the cell growth assay using an IncuCyte system.

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • Allow cells to adhere for several hours.

    • Add this compound or MRK-740 at the desired concentrations (e.g., 3 µM and 10 µM). Include a DMSO vehicle control.

  • Live-Cell Imaging:

    • Place the plate in an IncuCyte® ZOOM live-cell imaging system.

    • Acquire phase-contrast images of each well every 2-4 hours for the duration of the experiment (e.g., 24-96 hours).

  • Data Analysis:

    • Use the IncuCyte software to analyze the cell confluence in each well over time.

    • Plot the cell confluence versus time for each treatment condition to assess the impact on cell proliferation.

References

Troubleshooting & Optimization

Mrk-740-NC solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mrk-740-NC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the negative control compound for MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is used in experiments to ensure that the observed effects of MRK-740 are due to the specific inhibition of PRDM9 and not off-target or non-specific effects.[3][4] The key structural difference from MRK-740 is the replacement of a methyl pyridine (B92270) moiety with a phenyl group, which results in a significant loss of inhibitory activity against PRDM9.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]

Q3: What is the reported solubility of this compound in DMSO?

The solubility of this compound in DMSO has been reported at 2 mg/mL, which may require warming to achieve a clear solution.[1] Another source indicates a solubility of up to 10 mg/mL in DMSO.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in DMSO.

Solution 1: Gentle Warming If you observe that this compound is not fully dissolving at room temperature, gentle warming of the solution can aid in dissolution. It is recommended to warm the solution at 37°C for a short period. Be cautious not to overheat the solution, as it may degrade the compound.

Solution 2: Sonication In cases of persistent precipitation or phase separation, sonication can be an effective method to aid dissolution.[6] This technique uses ultrasonic waves to break up particles and facilitate their entry into the solution.

Problem: My experimental system is sensitive to DMSO. Are there alternative solvent formulations?

While DMSO is the primary recommended solvent, for in vivo or cell-based assays where high concentrations of DMSO may be toxic, alternative formulations used for the active compound, MRK-740, could be adapted. It is crucial to perform a vehicle control experiment to ensure the solvent system does not interfere with your results.

Here are some formulations that have been successful for the structurally similar compound MRK-740 and may be applicable to this compound.[6] Note that the final concentration of the compound in these vehicles should be confirmed empirically.

Alternative Solvent Formulations (Adapted from MRK-740 Protocols)
FormulationComponentsFinal Concentration
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Protocol for Preparing a 2 mg/mL Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the powder. For a 2 mg/mL solution, add 1 mL of DMSO for every 2 mg of this compound.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

  • Storage: Once a clear solution is obtained, store the stock solution at -20°C or -80°C. Aliquot the solution to avoid repeated freeze-thaw cycles.

Data Presentation

Solubility of this compound and Related Compounds
CompoundSolventSolubilityNotes
This compound DMSO2 mg/mLClear solution, may require warming.[1]
This compound DMSO10 mg/mLClear solution.
MRK-740 DMSO1-10 mg/mLSparingly soluble.[7]
MRK-740 Acetonitrile0.1-1 mg/mLSlightly soluble.[7]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting this compound Solubility start Start: Need to dissolve this compound dissolve_dmso Attempt to dissolve in DMSO at room temperature start->dissolve_dmso is_dissolved Is the solution clear? dissolve_dmso->is_dissolved warm Gently warm the solution (e.g., 37°C) is_dissolved->warm No success Solution ready for use. Store appropriately. is_dissolved->success Yes is_dissolved2 Is the solution clear now? warm->is_dissolved2 sonicate Use sonication sonicate->is_dissolved2 is_dissolved2->sonicate No is_dissolved2->success Yes consider_alternative Consider alternative solvent formulations (e.g., with PEG300, Tween-80) is_dissolved2->consider_alternative Still not dissolved end Consult further technical support consider_alternative->end

Caption: A flowchart for troubleshooting this compound solubility issues.

Signaling Pathway Context: PRDM9 Inhibition by MRK-740

This compound serves as a negative control for MRK-740, which targets the histone methyltransferase PRDM9. PRDM9 plays a crucial role in meiosis by trimethylating Histone 3 at Lysine 4 (H3K4me3), which marks the sites for double-strand breaks and genetic recombination. MRK-740 inhibits this process, while this compound does not have significant inhibitory activity.

cluster_control Negative Control Pathway cluster_inhibition Inhibitory Pathway Mrk-740-NC_node This compound PRDM9_node_nc PRDM9 Mrk-740-NC_node->PRDM9_node_nc No significant inhibition H3K4me3_node_nc H3K4 Trimethylation PRDM9_node_nc->H3K4me3_node_nc Recombination_node_nc Meiotic Recombination H3K4me3_node_nc->Recombination_node_nc MRK-740_node MRK-740 PRDM9_node PRDM9 MRK-740_node->PRDM9_node Inhibits H3K4me3_node H3K4 Trimethylation PRDM9_node->H3K4me3_node Recombination_node Meiotic Recombination H3K4me3_node->Recombination_node

References

Potential off-target effects of Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mrk-740-NC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is designed to be structurally similar to Mrk-740 but inactive against PRDM9. Its primary purpose is to serve as an experimental control to help researchers distinguish the on-target effects of PRDM9 inhibition by Mrk-740 from any potential off-target or non-specific effects of the chemical scaffold.[2]

Q2: Is this compound completely inactive against all methyltransferases?

A2: this compound has been shown to have no significant inhibitory activity against PRDM9 and PRDM7.[1][3] While extensive screening data against a broad panel of methyltransferases is not publicly available for this compound, its design as a negative control, by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, is intended to abolish its inhibitory activity against the target enzyme.[1]

Q3: What are the known off-target effects of this compound?

A3: The most significant known off-target effect of this compound is cellular cytotoxicity observed at higher concentrations.[4] Specifically, in HEK293T cells, cytotoxicity was noted when the compound was used at a concentration of 10 µM, particularly with prolonged exposure (e.g., 4 days).[4] It is important to note that the active compound, Mrk-740, also exhibits similar cytotoxicity at this concentration, and the underlying mechanism for this effect is currently unclear.

Q4: Has this compound been screened against a broad panel of kinases or other receptors?

A4: While the active compound, Mrk-740, was profiled against a customized panel of 108 enzymes and receptors by Eurofins Panlabs, specific screening results for this compound against a similar broad panel are not detailed in the available literature. Therefore, its activity against a wide range of other potential off-targets has not been publicly characterized.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, primarily focusing on the observed cytotoxicity.

Issue: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell-based assays when using this compound.

This is a known potential issue when using this compound at higher concentrations.

  • Potential Cause 1: Concentration of this compound is too high.

    • Explanation: Studies have shown that both Mrk-740 and this compound can cause cytotoxicity in HEK293T cells at a concentration of 10 µM.[4] This effect may not be related to PRDM9 inhibition as it is observed with both the active compound and the negative control.

    • Solution:

      • Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay duration.

      • It is recommended to use this compound at the same concentration as Mrk-740, and ideally at a concentration below 10 µM. A concentration of 3 µM has been suggested as a usable concentration in cells for the active compound, Mrk-740.[5]

      • Consider reducing the treatment duration if possible.

  • Potential Cause 2: Cell line sensitivity.

    • Explanation: Different cell lines can have varying sensitivities to chemical compounds. The reported cytotoxicity was observed in HEK293T cells. Your cell line of interest may be more or less sensitive.

    • Solution:

      • Always establish a baseline for cytotoxicity of this compound in your specific cell line before proceeding with downstream experiments.

      • Use a robust cell viability assay to assess the health of your cells in the presence of the compound (see Experimental Protocols section).

  • Potential Cause 3: Compound precipitation.

    • Explanation: Poor solubility of a compound can lead to the formation of precipitates that can be cytotoxic to cells.

    • Solution:

      • Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your cell culture medium.

      • Visually inspect the media containing the compound for any signs of precipitation.

      • Consider the final concentration of the vehicle solvent in your assay and run a vehicle-only control.

Data Presentation

Table 1: Summary of this compound Inhibitory Activity

TargetIC50 (µM)Notes
PRDM9> 100In vitro methylation assay.[5]
PRDM7No significant inhibitionIn vitro methylation assay.[3]

Experimental Protocols

Key Experiment: Cellular Viability Assessment using a Real-Time Live-Cell Imaging System (e.g., IncuCyte)

This protocol is based on the methodology used to assess the cytotoxicity of Mrk-740 and this compound in HEK293T cells.[4]

Objective: To determine the effect of this compound on cell proliferation and viability over time.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Real-time live-cell analysis instrument (e.g., IncuCyte ZOOM or S3)

  • Optional: A cytotoxicity reagent that fluoresces upon loss of membrane integrity.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells in complete growth medium.

    • Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).

    • Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a dilution series of this compound in complete growth medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Image Acquisition:

    • Place the 96-well plate into the live-cell imaging system.

    • Set up the instrument to acquire phase-contrast (and optionally fluorescence) images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., up to 4 days).

  • Data Analysis:

    • Use the instrument's software to analyze the images and quantify cell confluence or cell count over time.

    • Plot the cell confluence/count as a function of time for each concentration of this compound and the vehicle control.

    • Compare the growth curves to identify any concentration-dependent effects on cell proliferation. If a cytotoxicity reagent is used, quantify the fluorescent area or object count to measure cell death.

Mandatory Visualizations

G Diagram 1: Logical Relationship of Mrk-740 and this compound in an Experiment cluster_0 Experimental Setup cluster_1 Observed Effects Mrk-740 Mrk-740 Cell-Based Assay Cell-Based Assay Mrk-740->Cell-Based Assay This compound This compound This compound->Cell-Based Assay On-Target Effects On-Target Effects Cell-Based Assay->On-Target Effects Off-Target Effects Off-Target Effects Cell-Based Assay->Off-Target Effects

Diagram 1: Role of this compound as a negative control.

G Diagram 2: Troubleshooting Workflow for Observed Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is [this compound] > 5µM? Start->Check_Concentration Lower_Concentration Lower concentration and repeat experiment Check_Concentration->Lower_Concentration Yes Check_Duration Is treatment duration > 24h? Check_Concentration->Check_Duration No Perform_Viability_Assay Perform detailed cell viability assay Lower_Concentration->Perform_Viability_Assay Reduce_Duration Reduce treatment duration if possible Check_Duration->Reduce_Duration Yes Check_Duration->Perform_Viability_Assay No Reduce_Duration->Perform_Viability_Assay Consult_Literature Consult literature for cell line sensitivity Perform_Viability_Assay->Consult_Literature End Identify non-toxic working concentration Consult_Literature->End

Diagram 2: Workflow for troubleshooting cytotoxicity.

References

Interpreting unexpected results with Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Mrk-740 and its negative control, Mrk-740-NC.

Frequently Asked Questions (FAQs)

1. What is the primary difference between Mrk-740 and this compound?

Mrk-740 is a potent and selective inhibitor of PRDM9, a histone methyltransferase involved in meiosis and potentially in oncogenesis.[1][2][3][4] It functions as an S-adenosylmethionine (SAM)-dependent, substrate-competitive inhibitor.[2][3] this compound is designed as a negative control compound.[1][2][3] Structurally similar to Mrk-740, it is significantly less potent at inhibiting PRDM9, with an IC50 greater than 100 µM in in vitro methylation assays.[5] This allows researchers to distinguish between on-target effects of PRDM9 inhibition and potential off-target effects of the chemical scaffold.

2. At what concentration should I use Mrk-740 and this compound in cell-based assays?

For cell-based assays, it is recommended to use Mrk-740 at a concentration that effectively inhibits PRDM9 while minimizing off-target effects and cytotoxicity. A concentration of up to 3 µM is suggested for cellular experiments.[5] Both Mrk-740 and this compound have shown cytotoxicity at concentrations of 10 µM and higher.[6][7] Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

3. What are the known off-target effects of Mrk-740?

While Mrk-740 is highly selective for PRDM9 over other methyltransferases, profiling against a broader panel of enzymes and receptors has revealed some potential off-target binding.[1][2] At a concentration of 10 µM, Mrk-740 showed significant binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[7] However, functional assays indicated no agonist or antagonist activity for the first three, with some potential agonist activity at the Opiate µ receptor.[7]

4. Can Mrk-740 be used for in vivo studies?

No, Mrk-740 is not recommended for in vivo studies due to its poor pharmacokinetic properties.[8][9]

Troubleshooting Unexpected Results

Issue 1: I am observing similar levels of cytotoxicity with both Mrk-740 and this compound.

This is a common observation at higher concentrations and suggests that the cytotoxicity is likely an off-target effect of the chemical scaffold rather than a specific consequence of PRDM9 inhibition.[7]

Troubleshooting Steps:

  • Confirm Compound Concentration and Purity: Verify the concentration of your stock solutions and the purity of the compounds.

  • Perform a Dose-Response Cytotoxicity Assay: Test a range of concentrations for both Mrk-740 and this compound on your specific cell line to identify a non-toxic working concentration. It is recommended to stay below 5 µM.[7]

  • Shorten Treatment Duration: Consider reducing the incubation time of the compounds with your cells.

  • Use an Alternative Negative Control: If the off-target toxicity is confounding your results, consider designing experiments that do not solely rely on this compound, such as using PRDM9 knockout/knockdown cell lines.

Issue 2: Mrk-740 is not inhibiting H3K4 trimethylation in my cellular assay.

Several factors can contribute to a lack of observed activity for Mrk-740.

Troubleshooting Steps:

  • Verify PRDM9 Expression: Ensure that your cell line expresses PRDM9, as its expression is typically restricted to germ cells.[1][2][3] Overexpression systems, such as HEK293T cells co-transfected with PRDM9-FLAG, are often used to study its activity.[6]

  • Check Compound Integrity and Solubility: Ensure your Mrk-740 is properly stored and has not degraded. Confirm that it is fully dissolved in the solvent. Mrk-740 is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[10]

  • Optimize Treatment Conditions: The inhibitory effect of Mrk-740 is SAM-dependent.[2][3] Ensure your cellular assay conditions provide sufficient intracellular SAM levels.

  • Confirm Readout Specificity: Use a validated antibody for H3K4me3 in your Western blot or ChIP-qPCR experiments and include appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro and Cellular Potency of Mrk-740 and this compound

CompoundTargetAssay TypeIC50
Mrk-740PRDM9In Vitro Methylation80 ± 16 nM[2][3]
Mrk-740PRDM9Cellular H3K4me30.8 µM[5][6]
This compoundPRDM9In Vitro Methylation> 100 µM[5]
This compoundPRDM9Cellular H3K4me3No inhibition up to 10 µM[6]

Table 2: Solubility of Mrk-740 and this compound

CompoundSolventSolubility
Mrk-740DMSO1-10 mg/ml (sparingly soluble)[10]
Mrk-740Acetonitrile0.1-1 mg/ml (slightly soluble)[10]
This compoundDMSO2 mg/mL (clear solution)[11][12]

Experimental Protocols

Protocol 1: Cellular H3K4 Trimethylation Inhibition Assay

This protocol is adapted from studies demonstrating the cellular activity of Mrk-740.[6]

  • Cell Culture and Transfection:

    • Plate HEK293T cells at an appropriate density.

    • Co-transfect cells with plasmids encoding for PRDM9-FLAG and H3-GFP using a suitable transfection reagent. A catalytically dead PRDM9 mutant (Y357S) can be used as a negative control.[6]

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of Mrk-740 or this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only control.

    • Incubate for 20-24 hours.

  • Immunofluorescence and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against H3K4me3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the fluorescence intensity of H3K4me3 and normalize it to the GFP signal (to account for transfection efficiency and histone H3 levels).

    • Plot the normalized H3K4me3 intensity against the compound concentration to determine the IC50.

Visualizations

PRDM9_Inhibition_Pathway cluster_0 PRDM9 Catalytic Cycle cluster_1 Inhibition by Mrk-740 SAM SAM PRDM9 PRDM9 Enzyme SAM->PRDM9 Binds Histone_H3 Histone H3 Substrate Histone_H3->PRDM9 Binds H3K4me3 Trimethylated Histone H3 (H3K4me3) PRDM9->H3K4me3 Methylates SAH SAH PRDM9->SAH Produces Mrk740 Mrk-740 Mrk740->PRDM9 Competes with Histone H3

Caption: Mechanism of PRDM9 inhibition by Mrk-740.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Experimental Optimization cluster_2 Interpretation Start Unexpected Result Observed (e.g., Cytotoxicity, No Effect) Check_Concentration Verify Compound Concentration & Purity Start->Check_Concentration Check_Solubility Confirm Complete Solubilization Check_Concentration->Check_Solubility Check_Cell_Line Confirm PRDM9 Expression in Cell Line Check_Solubility->Check_Cell_Line Dose_Response Perform Dose-Response Curve (Cytotoxicity & Efficacy) Check_Cell_Line->Dose_Response Time_Course Optimize Treatment Duration Dose_Response->Time_Course Validate_Assay Validate Readout (e.g., Antibody Specificity) Time_Course->Validate_Assay On_Target Effect observed with Mrk-740, absent with this compound Validate_Assay->On_Target Results align with expected activity Off_Target Effect observed with both Mrk-740 and this compound Validate_Assay->Off_Target Discrepant results No_Effect No effect with either compound Validate_Assay->No_Effect No activity observed

Caption: Troubleshooting workflow for unexpected results.

References

How to confirm the inactivity of Mrk-740-NC in an experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inactivity of Mrk-740-NC in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1] It is structurally similar to Mrk-740, with the key difference being the replacement of a methyl pyridine (B92270) moiety with a phenyl group.[1][2] This modification renders this compound inactive against PRDM9.[1] It is used in experiments as a crucial control to ensure that the observed effects of Mrk-740 are due to the specific inhibition of PRDM9 and not due to off-target effects or the compound's scaffold.

Q2: What is the expected activity of this compound against PRDM9?

This compound is expected to be inactive against PRDM9. In biochemical assays, the IC50 of this compound for the inhibition of in vitro methylation of H3K4 is greater than 100 µM, in stark contrast to the 85 nM IC50 of Mrk-740.[3] In cellular assays, this compound does not inhibit H3K4 trimethylation at concentrations up to 10 µM, whereas Mrk-740 shows an IC50 of 0.8 µM.[3]

Q3: At what concentration should I use this compound in my cell-based assays?

It is recommended to use this compound at the same concentration as Mrk-740 to ensure a proper comparison. A commonly recommended concentration for cellular use is 3 µM.[3] However, it's important to note that some cytotoxicity has been observed for both Mrk-740 and this compound at 10 µM after extended treatment periods (e.g., 4 days).[2]

Troubleshooting Guide: Confirming Inactivity of this compound

This guide provides a step-by-step approach to experimentally verify that this compound is behaving as an inactive control in your experimental setup.

Issue: How can I be certain that my batch of this compound is inactive?

To confirm the inactivity of this compound, you should assess its effect on the direct target of PRDM9, which is the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), and compare it to the effect of Mrk-740 and a vehicle control.

Step 1: Assess the effect on PRDM9-mediated H3K4 trimethylation.

The most direct way to confirm the inactivity of this compound is to measure its impact on the levels of H3K4me3 in cells expressing PRDM9.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Western Blot Analysis cluster_2 Data Analysis Cell Culture Cell Culture Treatment Treat cells with: - Vehicle (e.g., DMSO) - Mrk-740 - this compound Cell Culture->Treatment Incubation Incubate for 20-24 hours Treatment->Incubation Lysate Prep Prepare whole-cell lysates Incubation->Lysate Prep SDS-PAGE Perform SDS-PAGE and transfer Lysate Prep->SDS-PAGE Antibody Incubation Incubate with primary antibodies: - anti-H3K4me3 - anti-Total Histone H3 (loading control) SDS-PAGE->Antibody Incubation Detection Detect and quantify band intensities Antibody Incubation->Detection Normalization Normalize H3K4me3 to Total H3 Detection->Normalization Comparison Compare normalized H3K4me3 levels between treatment groups Normalization->Comparison

Caption: Workflow for confirming this compound inactivity via Western Blot.

Expected Outcome:

  • Vehicle Control: Baseline level of H3K4me3.

  • Mrk-740: Significant decrease in H3K4me3 levels compared to the vehicle control.

  • This compound: No significant change in H3K4me3 levels compared to the vehicle control.

Step 2: Evaluate downstream functional consequences.

If PRDM9 activity is linked to a specific phenotype in your model system (e.g., cell viability, gene expression), this compound should not elicit the same effect as Mrk-740.

Signaling Pathway Context:

G cluster_0 PRDM9 Activity and Inhibition PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 trimethylates H3K4 H3K4 H3K4->PRDM9 substrate Downstream Effects Altered Gene Expression, Phenotypic Changes H3K4me3->Downstream Effects Mrk740 Mrk-740 Mrk740->PRDM9 Mrk740NC This compound Mrk740NC->PRDM9 no effect

Caption: PRDM9 signaling and points of intervention.

Example: Cell Viability Assay

If high PRDM9 activity is promoting cancer cell survival, Mrk-740 might reduce cell viability, while this compound should not.

Expected Outcome:

  • Vehicle Control: Normal cell viability/proliferation.

  • Mrk-740: Decreased cell viability/proliferation.

  • This compound: Cell viability/proliferation similar to the vehicle control.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative results from key experiments to validate the inactivity of this compound.

Table 1: In Vitro and Cellular IC50 Values

CompoundIn Vitro IC50 (H3K4 Methylation)Cellular IC50 (H3K4 Methylation)
Mrk-74085 nM0.8 µM
This compound> 100 µMNo inhibition up to 10 µM

Data sourced from the Structural Genomics Consortium.[3]

Table 2: Cellular Thermal Shift Assay (CETSA) Data

A cellular thermal shift assay can be used to confirm target engagement. Mrk-740 is expected to stabilize PRDM9, leading to a positive temperature shift (ΔTm), while this compound should not.

Compound (at 10 µM)Mean ΔTm (°C) ± SEM
Mrk-740+1.5 ± 0.2
This compoundNo significant shift

Representative data based on published findings.[5]

Detailed Experimental Protocols

Protocol 1: Western Blot for H3K4me3
  • Cell Culture and Treatment: Plate HEK293T cells co-transfected with H3-GFP and PRDM9-FLAG. Treat the cells with the vehicle, Mrk-740 (e.g., 1-3 µM), and this compound (e.g., 1-3 µM) for 20-24 hours.

  • Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total H3 signal.

Protocol 2: Cell Viability Assay (e.g., using IncuCyte)
  • Cell Plating: Plate cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a dose-response of Mrk-740 and this compound (e.g., 0.1, 1, 3, 10 µM) alongside a vehicle control.

  • Live-Cell Imaging: Place the plate in an IncuCyte™ ZOOM live-cell imaging system.

  • Data Acquisition: Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 24-96 hours).

  • Analysis: Use the IncuCyte software to analyze cell confluence over time. Plot the confluence as a function of time for each treatment condition to assess the impact on cell proliferation.

References

Mrk-740-NC stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mrk-740-NC. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and proper handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be used in experiments?

This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is structurally similar to Mrk-740 but has the methyl pyridine (B92270) moiety replaced by a phenyl group, which renders it inactive against PRDM9.[1][3] this compound should be used in parallel with Mrk-740-treated samples at the same concentration to distinguish the specific effects of PRDM9 inhibition from any potential off-target or compound-related effects. A recommended concentration for cellular assays is 3 µM.[1]

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation and unreliable experimental results.

  • As a powder: Store at 2-8°C for short-term storage or at -20°C for long-term storage.[4][5] One supplier suggests stability for at least four years at -20°C.

  • As a stock solution (in DMSO): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6]

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in DMSO.[4][5] For other solvents, solubility may be limited.

SolventSolubility Information
DMSO ≥ 2 mg/mL (clear solution); can be warmed to aid dissolution.[4][5]
Acetonitrile Slightly soluble.

Note: Always use high-purity, anhydrous solvents to prepare your solutions.

Q4: Is this compound sensitive to light?

This compound contains a 1,2,4-oxadiazole (B8745197) ring system. Compounds with this moiety can be sensitive to UV light and may undergo photoisomerization or degradation upon prolonged exposure.[5] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

    • Solution: Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.[6]

  • Possible Cause 2: Solvent not Anhydrous. The presence of water in the solvent (e.g., DMSO) can cause some compounds to precipitate over time, especially during freeze-thaw cycles.

    • Solution: Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.

  • Possible Cause 3: Temperature Effects. The compound may be precipitating out of solution upon cooling after being warmed for initial dissolution.

    • Solution: Before use, ensure the solution is at room temperature and that all precipitate has redissolved. If using in a cell-based assay, ensure the final concentration in the media does not lead to precipitation.

Problem 2: I am observing unexpected biological activity or cytotoxicity with this compound.

  • Possible Cause 1: High Concentration. Even inactive control compounds can exhibit off-target effects or cytotoxicity at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that is non-toxic to your cells. While it has been shown to not affect HEK293T cell growth at up to 10 µM after 24 hours, some toxicity was noted at 10 µM after longer incubation periods.[3] A concentration of 3 µM is recommended for cellular experiments.[1]

  • Possible Cause 2: Compound Degradation. If the compound has been stored improperly, it may have degraded into products with unintended biological activity.

    • Solution: Ensure that the compound has been stored according to the recommendations (see FAQ 2). If there is any doubt about the stability of your stock, it is best to prepare a fresh solution from powder.

  • Possible Cause 3: Assay Interference. The compound may be interfering with the assay readout (e.g., autofluorescence).

    • Solution: Run a control with this compound in the absence of cells to check for any direct effect on the assay components or signal.

Data Presentation

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureDurationRecommendations
Powder 2-8°CShort-term
Powder -20°CLong-term (≥ 4 years)Preferred for long-term storage.
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[6]

Table 2: Solubility of this compound

SolventConcentrationObservationSource
DMSO2 mg/mLClear solution[4][5]
DMSO10 mg/mLClear solution (with warming)[4]
Acetonitrile0.1 - 1 mg/mLSlightly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Required Mass: this compound has a molecular weight of 449.55 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 4.4955 mg of the compound.

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 4.4955 mg).

  • Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube and sonicate until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: General Protocol for Use in Cell-Based Assays

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration. For example, to achieve a 3 µM final concentration from a 10 mM stock, you can perform a serial dilution. It is important to ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Proceed with your downstream analysis (e.g., western blotting, qPCR, cytotoxicity assay).

Visualizations

Experimental_Workflow General Experimental Workflow for this compound prep Prepare 10 mM Stock in Anhydrous DMSO store Aliquot and Store at -80°C prep->store Protect from light dilute Dilute Stock in Culture Medium store->dilute Thaw single-use aliquot treat Treat Cells (e.g., 3 µM) dilute->treat Ensure final DMSO % is low analyze Perform Downstream Analysis treat->analyze

Caption: A typical workflow for preparing and using this compound.

Troubleshooting_Tree Troubleshooting Unexpected Activity of this compound start Unexpected biological effect or cytotoxicity observed q1 Is the concentration > 3 µM? start->q1 a1_yes High concentrations can cause off-target effects. Lower the concentration and re-test. q1->a1_yes Yes q2 Was the stock solution stored correctly at -80°C and protected from light? q1->q2 No a2_no Compound may have degraded. Prepare a fresh stock solution from powder. q2->a2_no No q3 Does the compound alone (no cells) interfere with the assay signal? q2->q3 Yes a3_yes Assay interference is likely. Consider an orthogonal assay to validate the finding. q3->a3_yes Yes end Consult further literature or contact technical support. q3->end No

Caption: A decision tree for troubleshooting unexpected results.

References

Troubleshooting guide for experiments using Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Mrk-740-NC in their experiments. This compound is the negative control compound for MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2][3] Proper use of this control is critical for validating that the observed experimental effects of MRK-740 are due to the specific inhibition of PRDM9's methyltransferase activity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound in our experiments?

A1: this compound is designed to be an inactive control.[1] It has the same chemical scaffold as MRK-740 but lacks the methyl pyridine (B92270) moiety responsible for PRDM9 inhibition.[1][5] Therefore, you should expect to see no significant inhibition of PRDM9-mediated H3K4 trimethylation in your assays when using this compound at recommended concentrations.[2][6] It serves as a baseline to differentiate between specific on-target effects of MRK-740 and any potential off-target or vehicle-related effects.

Q2: At what concentration should I use this compound?

A2: It is recommended to use this compound at the same concentration as your experimental compound, MRK-740. A common concentration for cell-based assays is up to 10 µM.[6] For instance, if you are treating cells with 3 µM of MRK-740, you should have a parallel treatment with 3 µM of this compound.[2]

Q3: We are observing unexpected cellular toxicity with this compound. Is this normal?

A3: While generally not expected at lower concentrations, some cytotoxicity has been observed for both MRK-740 and this compound at concentrations of 10 µM, especially with longer treatment durations (e.g., 4 days).[6][7] If you observe toxicity at lower concentrations, it could be due to several factors:

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation into potentially more toxic substances.

  • Off-Target Effects: Although designed as a control, at higher concentrations, the chemical scaffold itself might exert some off-target effects.[7]

It is crucial to run a vehicle-only control (e.g., DMSO) to distinguish between compound-specific toxicity and solvent effects.

Troubleshooting Guide

Problem 1: No difference is observed between cells treated with MRK-740 and this compound in our H3K4me3 assay.

This suggests that the inhibitory effect of MRK-740 is not being detected.

Possible CauseRecommended Action
Inactive MRK-740 Compound Verify the integrity and activity of your MRK-740 stock. If possible, test it in a validated in vitro assay.
Low PRDM9 Activity Ensure your cell line expresses sufficient levels of active PRDM9. In some cases, overexpression of PRDM9 may be necessary to see a robust H3K4me3 signal that can be inhibited.[6]
Incorrect Assay Conditions Review your assay protocol, including incubation times, antibody concentrations, and detection methods. Ensure the assay is sensitive enough to detect changes in H3K4 trimethylation.
Suboptimal Compound Concentration Perform a dose-response experiment with MRK-740 to determine its IC50 in your specific cellular context. The cellular IC50 for H3K4 methylation inhibition is approximately 0.8 µM.[2][8]

Problem 2: We see a decrease in H3K4 trimethylation with both MRK-740 and this compound.

This indicates a potential non-specific effect or an issue with the experimental setup.

Possible CauseRecommended Action
High Compound Concentration High concentrations of either compound may lead to off-target effects or general cellular stress, indirectly affecting histone methylation. Reduce the concentration of both compounds and perform a dose-response analysis.
Cytotoxicity As mentioned in the FAQs, both compounds can exhibit toxicity at higher concentrations.[7] Assess cell viability in parallel with your primary assay. A general decline in cell health can lead to global changes in transcription and histone modifications.
Assay Artifact Investigate potential artifacts in your assay. For example, ensure your primary and secondary antibodies are specific and not cross-reacting. Run appropriate controls, including a no-compound (vehicle) control and a no-primary-antibody control.

Quantitative Data Summary

The following table summarizes the key quantitative data for MRK-740 and its negative control, this compound, based on published literature.

CompoundTargetIn Vitro IC50Cellular IC50 (H3K4me3)Recommended Cellular Concentration
MRK-740 PRDM9~85 nM[2]~0.8 µM[2][8]Up to 3 µM[2]
This compound PRDM9> 100 µM[2]No inhibition up to 10 µM[6]Match MRK-740 concentration (e.g., up to 3 µM)[2]

Experimental Protocols

Protocol 1: Cellular H3K4 Trimethylation Assay

This protocol outlines a general workflow for assessing the effect of MRK-740 and this compound on PRDM9-mediated H3K4 trimethylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate HEK293T cells (or other suitable cell line) at an appropriate density.

    • If endogenous PRDM9 levels are low, co-transfect with plasmids expressing PRDM9-FLAG and H3-GFP.[6]

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of MRK-740, this compound, and a vehicle control (e.g., DMSO) for 20-24 hours.[6]

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for H3K4me3 and the loading control.

    • Normalize the H3K4me3 signal to the loading control.

    • Compare the normalized signals across different treatment groups.

Visualizations

PRDM9 Signaling Pathway and Point of Inhibition

PRDM9_Pathway cluster_nucleus Cell Nucleus PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 Methylation H3K4 Histone H3 (Lysine 4) H3K4->PRDM9 Substrate DSB Double-Strand Breaks (Meiotic Recombination) H3K4me3->DSB Recruits Machinery MRK740 MRK-740 MRK740->PRDM9 Inhibits MRK740NC This compound (Inactive Control) MRK740NC->PRDM9 No Inhibition

Caption: PRDM9 methylates Histone H3 at Lysine 4, a key step in initiating meiotic recombination.

Troubleshooting Logic Flow

Troubleshooting_Flow start Start: Unexpected Result with This compound q1 What is the unexpected result? start->q1 path1 No difference between MRK-740 and this compound q1->path1 A path2 Both compounds show same (inhibitory/toxic) effect q1->path2 B action1 Check activity of MRK-740 Check PRDM9 expression Optimize assay conditions path1->action1 action2 Lower compound concentration Assess cell viability (Toxicity Assay) Check for assay artifacts path2->action2 end Problem Resolved action1->end action2->end

Caption: A logical workflow for troubleshooting common issues encountered with this compound.

References

Cellular toxicity of Mrk-740-NC at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the negative control compound Mrk-740-NC in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Mrk-740?

This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the PRDM9 histone methyltransferase.[1][2] this compound is structurally similar to Mrk-740 but is inactive against PRDM9, making it an ideal control for confirming that the observed effects of Mrk-740 are due to the specific inhibition of PRDM9.[1]

Q2: Is this compound expected to have any biological activity?

Ideally, a negative control compound should be biologically inert. However, like many chemical compounds, this compound can exhibit off-target effects, particularly at high concentrations. Research has shown that at a concentration of 10 µM, this compound can induce cytotoxicity in HEK293T cells after prolonged exposure (4 days).[3]

Q3: At what concentrations does this compound exhibit cellular toxicity?

Published data indicates that cytotoxicity of this compound is concentration and time-dependent. In HEK293T cells, no significant toxicity was observed at 3 µM after 4 days of treatment. However, at 10 µM, both Mrk-740 and this compound demonstrated cytotoxicity under the same conditions.[3] In contrast, a 5-day proliferation assay in MCF7 cells showed that 10 µM of the active compound, Mrk-740, had a minimal impact on cell viability.[4]

Q4: What is the mechanism of cellular toxicity for this compound at high concentrations?

The precise mechanism of off-target cytotoxicity for this compound at high concentrations has not been definitively elucidated. However, it has been noted that both Mrk-740 and this compound exhibit similar off-target cytotoxic profiles.[5] One hypothesis is that the chemical scaffold, which includes a methylpyridine moiety in the active compound, may lead to the inhibition of unintended kinase targets at elevated concentrations.[5] Such off-target kinase inhibition can disrupt various cellular signaling pathways, potentially leading to cell cycle arrest or apoptosis.

Troubleshooting Guide

Issue: I am observing significant cell death in my experiments when using this compound as a negative control.

Possible Cause 1: High Concentration of this compound

  • Recommendation: Review the concentration of this compound being used. If it is at or above 10 µM, consider performing a dose-response experiment to determine the highest non-toxic concentration for your specific cell line and experimental duration. Based on available data, concentrations at or below 3 µM are less likely to cause cytotoxicity.[3]

Possible Cause 2: Extended Incubation Time

  • Recommendation: The cytotoxic effects of this compound have been observed after prolonged exposure (e.g., 4 days).[3] If your experimental protocol allows, consider reducing the incubation time with the compound.

Possible Cause 3: Cell Line Sensitivity

  • Recommendation: Different cell lines can have varying sensitivities to chemical compounds. If you are using a cell line other than HEK293T or MCF7, it is crucial to establish a baseline for cytotoxicity by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of this compound concentrations.

Possible Cause 4: Off-Target Effects

  • Recommendation: If you suspect off-target effects are confounding your results, and reducing the concentration is not feasible for your experimental design, consider using an alternative negative control if available. If not, it is important to acknowledge the potential for off-target effects in the interpretation of your data, especially at higher concentrations.

Quantitative Data Summary

The following table summarizes the reported cellular toxicity data for this compound and its active counterpart, Mrk-740.

CompoundCell LineConcentrationTreatment DurationObserved Effect on Cell Viability
This compound HEK293T3 µM4 daysNo significant cytotoxicity observed.[3]
This compound HEK293T10 µM4 daysCytotoxicity observed.[3]
Mrk-740 HEK293T3 µM4 daysNo significant cytotoxicity observed.[3]
Mrk-740 HEK293T10 µM4 daysCytotoxicity observed.[3]
Mrk-740 MCF710 µM5 daysMinimal impact on cell viability.[4]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Materials:

    • HEK293T or other desired cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with solvent only) and untreated cells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).

    • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Cell Counting using Trypan Blue Exclusion Assay

This method allows for the direct visualization and counting of viable and non-viable cells.

  • Materials:

    • Cells treated with this compound at various concentrations

    • Trypsin-EDTA

    • Complete cell culture medium

    • Trypan Blue solution (0.4%)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Following treatment with this compound for the desired duration, detach the cells using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium to inactivate the trypsin.

    • Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

The following diagrams illustrate generalized signaling pathways that could be involved in cellular toxicity due to off-target effects of a compound at high concentrations. The precise pathways affected by this compound have not been determined.

general_toxicity_workflow compound High Concentration This compound off_target Off-Target Binding compound->off_target stress Cellular Stress off_target->stress apoptosis Apoptosis stress->apoptosis cycle_arrest Cell Cycle Arrest stress->cycle_arrest viability Decreased Cell Viability apoptosis->viability cycle_arrest->viability

Hypothetical workflow of high-concentration compound toxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspases (e.g., Caspase-3) caspase8->caspase3 cellular_stress Cellular Stress (e.g., Off-Target Effects) bcl2_family Bcl-2 Family Modulation cellular_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis signaling pathways.

cell_cycle_arrest_pathway cellular_stress Cellular Stress (e.g., Off-Target Kinase Inhibition) checkpoint_kinases Checkpoint Kinases (e.g., ATM/ATR, Chk1/Chk2) cellular_stress->checkpoint_kinases p53 p53 Activation checkpoint_kinases->p53 p21 p21 Expression p53->p21 cdk_inhibition CDK Inhibition p21->cdk_inhibition cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) cdk_inhibition->cell_cycle_arrest

Simplified p53-mediated cell cycle arrest pathway.

References

Why is my Mrk-740-NC showing some activity?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Mrk-740-NC in their experiments.

Troubleshooting Guide

Q: Why is my this compound showing some activity?

A: While this compound is designed as a negative control for the PRDM9 inhibitor Mrk-740, observing some cellular activity is not entirely unexpected under certain conditions. Here are the primary reasons and troubleshooting steps:

1. Off-Target Cytotoxicity: At higher concentrations and with prolonged exposure, this compound has been observed to induce cytotoxicity.

  • Observation: You may see a decrease in cell viability, changes in cell morphology, or activation of cell death pathways.

  • Supporting Data: Studies have shown that both Mrk-740 and this compound can cause cytotoxicity in HEK293T cells at a concentration of 10 µM after 4 days of treatment.[1][2]

  • Recommendation: It is recommended to use this compound at a concentration of 3 µM or lower in cellular assays to minimize off-target effects.[3] Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

2. Potential for Other Off-Target Interactions: Although designed to be inactive against PRDM9, the active compound Mrk-740 has shown binding to other receptors. Due to its structural similarity, this compound could potentially have similar, albeit likely weaker, interactions.

  • Observation: You might observe unexpected phenotypic changes or signaling pathway modulation unrelated to PRDM9 inhibition.

  • Supporting Data: The active probe, Mrk-740, demonstrated significant binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors in a panel of 108 enzymes and receptors.[4] While functional activity was not observed for the first three, potential agonistic activity at the Opiate µ receptor was noted for Mrk-740.[4]

  • Recommendation: If you suspect off-target activity, consider using orthogonal controls, such as a structurally unrelated negative control or employing genetic knockdown/knockout of the suspected off-target to validate your findings.

3. Compound Quality and Stability: The purity and stability of the compound can significantly impact experimental outcomes.

  • Observation: Inconsistent results between experiments or a gradual increase in non-specific activity over time.

  • Recommendation:

    • Ensure you are using a high-purity batch of this compound.

    • Follow the recommended storage conditions as specified on the certificate of analysis.

    • Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.

4. Assay Interference: The chemical structure of this compound might interfere with certain assay technologies.

  • Observation: You may see a signal in your assay readout that is independent of any biological activity.

  • Recommendation: Run appropriate assay controls, such as performing the assay in a cell-free system with just the compound and assay reagents, to rule out any direct interference.

Frequently Asked Questions (FAQs)

Q: What is the primary purpose of this compound?

A: this compound is a negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[5][6][7] It is structurally very similar to Mrk-740 but has been chemically modified to be inactive against PRDM9.[5][6] Its purpose is to help researchers differentiate the on-target effects of PRDM9 inhibition by Mrk-740 from any off-target or non-specific effects of the chemical scaffold.[8][9]

Q: What is the difference in activity between Mrk-740 and this compound against PRDM9?

A: Mrk-740 is a potent inhibitor of PRDM9, while this compound is largely inactive. The table below summarizes their reported IC50 values.

CompoundTargetIn Vitro IC50 (H3K4 methylation)Cellular IC50 (H3K4 methylation)
Mrk-740 PRDM985 nM0.8 µM
This compound PRDM9> 100 µMNo inhibition up to 10 µM

Q: At what concentration should I use this compound in my experiments?

A: It is recommended to use this compound at the same concentration as your active compound, Mrk-740. A concentration of 3 µM is often suggested for cellular experiments to avoid the cytotoxic effects observed at higher concentrations.[3]

Experimental Protocols

Protocol: Cell Viability Assay to Assess Cytotoxicity

This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line using a resazurin-based assay.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x stock solution of this compound in your cell culture medium. It is advisable to test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

    • Remove the old medium from the cells and add 100 µL of the 2x compound or vehicle solution to the appropriate wells.

    • Incubate for your desired experimental duration (e.g., 24, 48, 72, 96 hours).

  • Resazurin (B115843) Assay:

    • Prepare a resazurin solution (e.g., alamarBlue™) according to the manufacturer's instructions.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading from a cell-free well.

    • Normalize the readings of the compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

Visualizations

Mrk-740-NC_Troubleshooting Troubleshooting Workflow for Unexpected this compound Activity start Start: Unexpected Activity Observed with this compound check_concentration Is the concentration > 3 µM? start->check_concentration high_conc Potential Cause: Off-Target Cytotoxicity check_concentration->high_conc Yes check_off_target Are the observed effects unrelated to PRDM9? check_concentration->check_off_target No recommend_dose_response Action: Perform Dose-Response and Use ≤ 3 µM high_conc->recommend_dose_response end_node Problem Likely Identified recommend_dose_response->end_node potential_off_target Potential Cause: Interaction with other receptors (e.g., Opiate µ) check_off_target->potential_off_target Yes check_consistency Are the results inconsistent over time? check_off_target->check_consistency No recommend_orthogonal Action: Use Orthogonal Controls (e.g., different negative control, genetic knockdown) potential_off_target->recommend_orthogonal recommend_orthogonal->end_node compound_issue Potential Cause: Compound Degradation or Impurity check_consistency->compound_issue Yes check_assay_interference Does the activity persist in a cell-free system? check_consistency->check_assay_interference No recommend_fresh_prep Action: Use Fresh Stock Solutions, Verify Purity compound_issue->recommend_fresh_prep recommend_fresh_prep->end_node assay_interference Potential Cause: Direct Interference with Assay Reagents check_assay_interference->assay_interference Yes check_assay_interference->end_node No recommend_assay_control Action: Run Cell-Free Assay Controls assay_interference->recommend_assay_control recommend_assay_control->end_node

Caption: Troubleshooting workflow for unexpected this compound activity.

References

Impact of Mrk-740-NC on cell viability and proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mrk-740-NC in cell viability and proliferation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is structurally similar to Mrk-740 but lacks the methyl pyridine (B92270) moiety, rendering it inactive against PRDM7 and PRDM9.[3] Its primary use is to serve as an experimental control to ensure that the observed cellular effects of Mrk-740 are specifically due to the inhibition of PRDM9 and not off-target effects.[1]

Q2: What is the expected effect of this compound on cell viability and proliferation?

A2: In multiple studies, this compound has been shown to have a minimal impact on cell viability and proliferation at concentrations where Mrk-740 exhibits its inhibitory activity.[4][5] For instance, in HEK293T and MCF7 cell lines, this compound did not significantly affect cell growth.[5][6]

Q3: At what concentration should I use this compound in my experiments?

A3: It is recommended to use this compound at the same concentration as Mrk-740 to provide a direct comparison. A common concentration used in cellular assays is 3 µM.[7] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always advisable to perform a dose-response curve to determine the ideal concentration for your specific experiment.

Q4: Does this compound have any inhibitory activity against other methyltransferases?

A4: this compound was designed to be an inactive control and has been shown to have no significant inhibitory activity against PRDM7 and PRDM9.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected decrease in cell viability or proliferation with this compound treatment. High Concentration: Although generally non-toxic at effective concentrations of Mrk-740, some cytotoxicity has been observed for both compounds at higher concentrations (e.g., 10 µM) with prolonged exposure (e.g., 4 days) in HEK293T cells.[6]Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line and experiment duration.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final solvent concentration is consistent across all treatment groups (including vehicle control) and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Cell Line Sensitivity: The specific cell line being used may have an unusual sensitivity to the compound or its vehicle.Test the effect of this compound on a different, well-characterized cell line to confirm if the issue is cell-line specific.
No difference observed between Mrk-740 and this compound treated cells. Inactive Mrk-740: The active compound, Mrk-740, may have degraded or be inactive.Verify the activity of Mrk-740 by a known method, such as a PRDM9 enzymatic assay or by assessing the levels of H3K4 trimethylation via Western blot.
Cell Line Insensitivity to PRDM9 Inhibition: The biological process being studied in your cell line may not be dependent on PRDM9 activity.Confirm that your cell line expresses PRDM9 and that its inhibition is expected to produce a phenotype. Consider using a positive control cell line where PRDM9 inhibition is known to have an effect.
Variability in results between experiments. Inconsistent Compound Preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations.Prepare fresh stock solutions of the compound for each experiment. Ensure complete dissolution by gentle heating or sonication if necessary, following the manufacturer's guidelines.[8]
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for each experiment.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell viability and proliferation from published studies.

Cell LineConcentrationTreatment DurationEffect on Viability/ProliferationCitation
HEK293TUp to 10 µM24 hoursNo effect up to 3 µM; some toxicity at 10 µM.[6]
HEK293T3 µM and 10 µM4 daysNo cytotoxicity at 3 µM; cytotoxicity observed at 10 µM.[6]
MCF710 µM5 daysMinimal impact on cell viability.[4][5]
Glioblastoma Stem Cells (RKI1, HW1, FPW1, SB2B)Not specifiedNot specifiedNo effect on cell viability.[9]

Experimental Protocols

Cell Viability/Proliferation Assay (General Protocol)

This protocol provides a general framework for assessing the impact of this compound on cell viability and proliferation using a colorimetric assay like MTT or a real-time imaging system like the IncuCyte®.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Mrk-740 (as a positive control for inhibition)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT reagent or other viability assay reagents

  • Plate reader or IncuCyte® ZOOM live-cell imaging system

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Mrk-740 in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability/Proliferation:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

    • For IncuCyte® System:

      • The plate is placed inside the IncuCyte® incubator immediately after treatment.

      • Images are acquired at regular intervals (e.g., every 2-4 hours).

      • Cell confluence or cell count is analyzed over time using the IncuCyte® software.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells.

    • Plot the cell viability/proliferation as a percentage of the control against the compound concentration.

Western Blot for H3K4 Trimethylation

This protocol is to confirm that this compound does not inhibit the methyltransferase activity of PRDM9, by assessing the levels of its downstream target, H3K4 trimethylation.

Materials:

  • Cells treated with this compound, Mrk-740, and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

    • Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding in 96-well plate compound_prep Prepare this compound, Mrk-740 & Vehicle treatment Treat cells for 24-96h compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for H3K4me3 treatment->western_blot data_analysis Data Analysis & Comparison viability_assay->data_analysis western_blot->data_analysis logical_relationship cluster_compounds Compounds cluster_target Molecular Target cluster_effect Cellular Effect mrk740 Mrk-740 prdm9 PRDM9 Histone Methyltransferase mrk740->prdm9 Inhibits mrk740nc This compound (Negative Control) mrk740nc->prdm9 No Inhibition cell_viability Cell Viability & Proliferation prdm9->cell_viability Regulates (in sensitive cells)

References

Validation & Comparative

Validating PRDM9-Specific Effects: A Comparative Guide to Mrk-740 and its Negative Control, Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of PRDM9 in meiosis, recombination, and oncogenesis, the specific validation of its activity is paramount. This guide provides a comprehensive comparison of the potent and selective PRDM9 inhibitor, Mrk-740, and its crucial negative control, Mrk-740-NC, offering experimental data and protocols to ensure rigorous and reliable research outcomes.

PRDM9, a histone methyltransferase, plays a critical role in defining recombination hotspots during meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] Its aberrant expression has also been implicated in cancer.[1] To accurately study its function, it is essential to distinguish PRDM9-specific effects from off-target activities. The chemical probe Mrk-740 and its inactive analog, this compound, provide a robust system for this validation.

Mrk-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a substrate-competitive mechanism of action that is dependent on S-adenosylmethionine (SAM).[1][3] In contrast, this compound is a closely related compound that serves as an ideal negative control as it does not inhibit PRDM9 activity.[1][4] This pairing allows researchers to confidently attribute observed effects to the inhibition of PRDM9.

Comparative Performance: Mrk-740 vs. This compound

The following table summarizes the key quantitative data comparing the activity of Mrk-740 and this compound.

ParameterMrk-740This compoundReference
PRDM9 Inhibition (IC50) 80 ± 16 nM> 100 µM[1][3][5]
Cellular H3K4 Trimethylation Inhibition (IC50) 0.8 ± 0.1 µMNo inhibition up to 10 µM[4]
PRDM7 Inhibition (IC50) 45 ± 7 µMNo significant inhibition[5]
Effect on HEK293T Cell Growth (up to 10 µM) No significant effectNo significant effect[4]

Experimental Validation of PRDM9-Specific Effects

To validate that an observed cellular or physiological effect is due to the specific inhibition of PRDM9, a workflow incorporating both Mrk-740 and this compound is essential.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture or Animal Model vehicle Vehicle Control (e.g., DMSO) cell_culture->vehicle Treat with mrk740 Mrk-740 (Active Inhibitor) cell_culture->mrk740 Treat with mrk740nc This compound (Negative Control) cell_culture->mrk740nc Treat with phenotype Phenotypic Analysis (e.g., Meiotic Defects, Cell Viability) vehicle->phenotype biochemical Biochemical Analysis (e.g., Western Blot for H3K4me3, ChIP-seq) vehicle->biochemical mrk740->phenotype mrk740->biochemical mrk740nc->phenotype mrk740nc->biochemical prdm9_effect PRDM9-Specific Effect Observed phenotype->prdm9_effect Effect seen only with Mrk-740 no_effect No Specific Effect phenotype->no_effect No difference or effect in all groups biochemical->prdm9_effect H3K4me3 reduced only with Mrk-740 biochemical->no_effect No change in H3K4me3

Caption: Experimental workflow for validating PRDM9-specific effects.

Signaling Pathway of PRDM9 in Meiotic Recombination

PRDM9 initiates meiotic recombination by binding to specific DNA sequences and catalyzing histone methylation, which in turn recruits the machinery for double-strand breaks.

prdm9_pathway PRDM9 PRDM9 DNA Recombination Hotspot DNA PRDM9->DNA Binds to H3K4 Histone H3 (Lysine 4) PRDM9->H3K4 Methylates H3K36 Histone H3 (Lysine 36) PRDM9->H3K36 Methylates H3K4me3 H3K4me3 H3K4->H3K4me3 H3K36me3 H3K36me3 H3K36->H3K36me3 DSB_machinery Double-Strand Break Machinery (e.g., SPO11) H3K4me3->DSB_machinery Recruits H3K36me3->DSB_machinery Recruits Recombination Meiotic Recombination DSB_machinery->Recombination Initiates Mrk740 Mrk-740 Mrk740->PRDM9 Inhibits

Caption: PRDM9 signaling pathway in meiotic recombination.

Experimental Protocols

In Vitro PRDM9 Inhibition Assay

Objective: To determine the IC50 values of Mrk-740 and this compound for PRDM9 methyltransferase activity.

Methodology:

  • Reactions are performed in triplicate using a biotinylated H3 (1-25) peptide as a substrate.[3][5]

  • PRDM9 enzyme, substrate peptide, and varying concentrations of the inhibitor (Mrk-740 or this compound) are incubated in reaction buffer.

  • The methylation reaction is initiated by the addition of S-adenosylmethionine (SAM).

  • The amount of methylated peptide is quantified using a suitable detection method, such as scintillation proximity assay or mass spectrometry.

  • IC50 values are calculated by fitting the data to a dose-response curve.

Cellular H3K4me3 Inhibition Assay

Objective: To assess the ability of Mrk-740 and this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.

Methodology:

  • HEK293T cells are co-transfected with plasmids expressing PRDM9-FLAG and H3-GFP.[4]

  • Twenty-four hours post-transfection, cells are treated with varying concentrations of Mrk-740 or this compound for 20 hours.[4]

  • Cells are then harvested, and whole-cell lysates are prepared.

  • H3K4me3 levels are assessed by Western blotting using an antibody specific for H3K4me3. GFP levels are used as a transfection control.

  • Band intensities are quantified, and the H3K4me3 signal is normalized to the GFP signal.

  • IC50 values are determined from the dose-response curve.

Alternative Approaches for PRDM9 Validation

While the Mrk-740/Mrk-740-NC system is a powerful tool, other methods can complement the validation of PRDM9-specific effects:

  • Genetic Knockout/Knockdown: Using CRISPR/Cas9 or siRNA to eliminate or reduce PRDM9 expression, respectively, provides a genetic approach to studying its function. However, developmental compensation or incomplete knockdown can be limitations.

  • Catalytically Dead Mutant: Expressing a catalytically inactive mutant of PRDM9 (e.g., Y357S) can help differentiate between the methyltransferase-dependent and -independent functions of the protein.[4]

  • Structure-Activity Relationship (SAR) Studies: Utilizing a series of analogs with varying potencies can help establish a correlation between PRDM9 inhibition and the observed phenotype, strengthening the evidence for a target-specific effect.

References

A Side-by-Side Analysis of Mrk-740 and Mrk-740-NC in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the dynamic field of epigenetics, the precise modulation of protein function is paramount for elucidating complex gene regulatory networks. This guide provides a detailed comparative analysis of Mrk-740, a potent chemical probe for the histone methyltransferase PRDM9, and its corresponding negative control, Mrk-740-NC. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize these compounds in gene expression studies.

Introduction to Mrk-740 and this compound

Mrk-740 is a potent, selective, and cell-penetrant inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3] Aberrant PRDM9 activity has also been implicated in various diseases, making it a target of significant interest. To ensure that the observed cellular effects of Mrk-740 are specifically due to the inhibition of PRDM9, a negative control compound, this compound, was developed.[2][4] this compound is structurally similar to Mrk-740 but is significantly less active against PRDM9, making it an ideal tool for validating the on-target effects of Mrk-740.[5]

Mechanism of Action

Mrk-740 functions as a substrate-competitive inhibitor of PRDM9.[1][2] It effectively reduces PRDM9-dependent H3K4 trimethylation at endogenous PRDM9 target loci.[1][4] The inhibitory action of Mrk-740 is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[6] In contrast, this compound was synthesized by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, which drastically reduces its inhibitory activity against PRDM9.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Mrk-740 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.

ParameterMrk-740This compoundReference
Target PRDM9 Histone MethyltransferaseInactive Control[1][5]
In Vitro IC50 80-85 nM> 100 µM[1][2]
In-Cell IC50 (H3K4me3 reduction) 0.8 µMNo inhibition up to 10 µM[1][7][8]
Recommended Cellular Concentration Up to 3 µM3 µM (for comparative studies)[2][9]
Effect on H3K4 Trimethylation Potent inhibitorVery weak to no inhibition[3]
Cellular Toxicity Some toxicity observed at 10 µM after 24h in HEK293T cells.Some toxicity observed at 10 µM after 4 days in HEK293T cells.[4][8]

Signaling Pathway of PRDM9 Inhibition by Mrk-740

PRDM9_Pathway cluster_nucleus Nucleus PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 Methylation H3K4 Histone H3 (Lysine 4) H3K4->PRDM9 Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Activation Mrk740 Mrk-740 Mrk740->PRDM9 Inhibition

Caption: PRDM9-mediated H3K4 trimethylation and its inhibition by Mrk-740.

Experimental Protocols

Below is a detailed methodology for a typical experiment designed to compare the effects of Mrk-740 and this compound on gene expression.

Objective: To determine the effect of PRDM9 inhibition on the expression of a target gene in a human cell line.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

  • Mrk-740 (Active inhibitor)

  • This compound (Negative control)

  • DMSO (Vehicle control)

  • Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)

Procedure:

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare stock solutions of Mrk-740 and this compound in DMSO.

    • On the day of the experiment, dilute the compounds in fresh culture medium to the desired final concentration (e.g., 3 µM for both, as recommended).[2]

    • Prepare a vehicle control with the same concentration of DMSO as the compound-treated wells.

    • Remove the old medium from the cells and replace it with the medium containing Mrk-740, this compound, or DMSO.

    • Incubate the cells for 24 hours.[4]

  • RNA Extraction and cDNA Synthesis:

    • After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR in triplicate for each sample.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Data Analysis:

    • Compare the expression of the target gene in cells treated with Mrk-740 to those treated with the vehicle control (DMSO) and the negative control (this compound).

    • A significant change in gene expression in the Mrk-740 treated cells, but not in the this compound treated cells, indicates that the effect is specific to PRDM9 inhibition.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_workflow Comparative Gene Expression Analysis Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment Cell_Culture->Treatment DMSO Vehicle (DMSO) Treatment->DMSO Mrk740 Mrk-740 Treatment->Mrk740 Mrk740NC This compound Treatment->Mrk740NC Incubation 3. Incubation (24h) RNA_Extraction 4. RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis & Comparison qPCR->Data_Analysis

Caption: Workflow for comparing Mrk-740 and this compound in gene expression studies.

Summary of Effects on Gene Expression

The primary utility of Mrk-740 in gene expression studies is to probe the function of PRDM9. By inhibiting PRDM9's methyltransferase activity, Mrk-740 leads to a decrease in H3K4me3 marks at specific genomic loci.[4] Since H3K4me3 is a histone mark generally associated with active gene transcription, treatment with Mrk-740 can lead to the downregulation of PRDM9 target genes.[10][11] For instance, studies in glioblastoma have shown that Mrk-740 can reduce the expression of genes involved in cholesterol biosynthesis, which are regulated by PRDM9-dependent H3K4me3.[12]

The inclusion of this compound is critical for data interpretation. As a compound with minimal inhibitory effect on PRDM9, it helps to distinguish the specific effects of PRDM9 inhibition from off-target or non-specific cellular responses.[12] If a change in gene expression is observed with Mrk-740 but not with this compound, it provides strong evidence that the effect is mediated through PRDM9. This paired-compound approach is a cornerstone of rigorous chemical probe-based research.

References

Unraveling the Differential Effects of Mrk-740 and its Inactive Control, Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of epigenetic research, the development of specific chemical probes is paramount to elucidating the function of individual enzymes. This guide provides a comprehensive comparison of the PRDM9 inhibitor, Mrk-740, and its structurally similar but inactive negative control, Mrk-740-NC. Understanding the distinct experimental outcomes between these two compounds is crucial for accurately attributing biological effects to the inhibition of PRDM9, a histone methyltransferase implicated in meiosis and potentially in oncogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the biochemical and cellular activities of Mrk-740 and this compound.

Table 1: Biochemical Inhibitory Activity

CompoundTargetIC50
Mrk-740PRDM980 ± 16 nM[1][2]
PRDM745 ± 7 µM[1]
This compoundPRDM9> 100 µM[3]
PRDM7No significant inhibition[1][4]

Table 2: Cellular Activity

CompoundCellular EffectCell LineIC50
Mrk-740Inhibition of PRDM9-dependent H3K4 trimethylationHEK293T0.8 µM[3][5][6][7]
This compoundNo inhibition of H3K4 trimethylationHEK293TUp to 10 µM[7]

Mechanism of Action and Structural Differences

Mrk-740 is a potent, selective, and substrate-competitive inhibitor of PRDM9 histone methyltransferase.[3][5] Its mechanism involves binding to the substrate-binding pocket of PRDM9, with significant interactions with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent substrate-competitive inhibition.[2]

The critical difference between Mrk-740 and its negative control, this compound, lies in a single structural modification. The methyl pyridine (B92270) moiety present in Mrk-740 is replaced by a phenyl group in this compound.[1][4] This seemingly minor change completely abrogates the inhibitory activity against PRDM9 and its close homolog, PRDM7.[1][4]

Experimental Protocols

Below are detailed methodologies for key experiments used to differentiate the activity of Mrk-740 and this compound.

In Vitro PRDM9 Methyltransferase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mrk-740 and this compound against PRDM9.

Materials:

  • Recombinant human PRDM9

  • Biotinylated H3 (1-25) peptide substrate

  • S-adenosylmethionine (SAM)

  • Mrk-740 and this compound

  • Assay buffer

  • Detection reagents (e.g., AlphaLISA)

Procedure:

  • Prepare a dilution series of Mrk-740 and this compound.

  • In a multi-well plate, combine PRDM9 enzyme, biotinylated H3 peptide, and the test compound at various concentrations.

  • Initiate the methyltransferase reaction by adding SAM.

  • Incubate the reaction at a controlled temperature for a specific duration.

  • Stop the reaction and add detection reagents to quantify the level of histone methylation.

  • Measure the signal and calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K4 Trimethylation Assay

Objective: To assess the ability of Mrk-740 and this compound to inhibit PRDM9-mediated histone H3 lysine (B10760008) 4 trimethylation in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3

  • Transfection reagent

  • Mrk-740 and this compound

  • Cell lysis buffer

  • Antibodies against H3K4me3, FLAG, and GFP

  • Secondary antibodies for detection (e.g., fluorescently labeled)

  • Imaging system (e.g., high-content imager)

Procedure:

  • Co-transfect HEK293T cells with plasmids encoding PRDM9-FLAG and H3-GFP.

  • After an appropriate incubation period for protein expression, treat the cells with a range of concentrations of Mrk-740 or this compound for 20-24 hours.[7]

  • Lyse the cells and perform immunofluorescence staining using primary antibodies against H3K4me3 and FLAG.

  • Use fluorescently labeled secondary antibodies for detection.

  • Capture images of the cells using a high-content imaging system.

  • Quantify the fluorescence intensity of H3K4me3 and normalize it to the GFP signal (to account for transfection efficiency and H3 protein levels).

  • Plot the normalized H3K4me3 intensity against the compound concentration to determine the cellular IC50.

Visualizing the Differential Effects

The following diagrams illustrate the signaling pathway affected by Mrk-740 and a typical experimental workflow for comparing the two compounds.

Caption: PRDM9-mediated H3K4 trimethylation pathway and the inhibitory action of Mrk-740.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_analysis Analysis start HEK293T Cells transfect Co-transfect with PRDM9-FLAG & H3-GFP start->transfect treat_mrk740 Treat with Mrk-740 (Dose Response) transfect->treat_mrk740 treat_mrk740_nc Treat with this compound (Dose Response) transfect->treat_mrk740_nc immunofluorescence Immunofluorescence (Anti-H3K4me3, Anti-FLAG) treat_mrk740->immunofluorescence treat_mrk740_nc->immunofluorescence imaging High-Content Imaging immunofluorescence->imaging quantification Quantify Fluorescence Intensity imaging->quantification results Compare IC50 Values & Cellular Effects quantification->results

Caption: Workflow for comparing the cellular effects of Mrk-740 and this compound.

Conclusion

The stark contrast in activity between Mrk-740 and this compound, despite their high structural similarity, underscores the importance of using appropriate negative controls in chemical biology. While Mrk-740 serves as a potent tool to probe the functions of PRDM9, this compound is indispensable for confirming that the observed biological effects are a direct consequence of PRDM9 inhibition and not due to off-target effects of the chemical scaffold. Researchers utilizing these compounds should always perform parallel experiments with both agents to ensure the validity and specificity of their findings.

References

The Critical Role of a Negative Control: A Comparative Guide to Mrk-740-NC in PRDM9 Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the precision of experimental tools is paramount. The study of PRDM9, a histone methyltransferase pivotal to meiotic recombination and implicated in oncogenesis, has been significantly advanced by the development of the potent and selective inhibitor, Mrk-740. However, the true value of this chemical probe is fully realized only in conjunction with its inactive counterpart, Mrk-740-NC. This guide provides a comprehensive comparison of Mrk-740 and this compound, highlighting the indispensable role of the negative control in validating experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously investigate the function of PRDM9.

Unmasking Specificity: The Imperative of a Negative Control

This compound is a structurally analogous molecule to Mrk-740, with a critical modification: the replacement of a methyl pyridine (B92270) moiety with a phenyl group.[1] This seemingly minor alteration completely ablates its inhibitory activity against PRDM9, making it an ideal negative control.[1] The use of this compound allows researchers to distinguish the on-target effects of PRDM9 inhibition by Mrk-740 from any potential off-target or non-specific cellular responses. This is a cornerstone of rigorous chemical biology, ensuring that observed phenotypes are directly attributable to the modulation of the intended target.

Quantitative Comparison of Mrk-740 and this compound

The profound difference in the biochemical and cellular activities of Mrk-740 and its negative control is starkly illustrated by quantitative data. These data underscore the specificity of Mrk-740 and the inert nature of this compound towards PRDM9.

Parameter Mrk-740 This compound Reference
Target PRDM9 Histone Methyltransferase(Inactive)[1]
In Vitro IC50 (PRDM9) 85 nM> 100 µM[2]
In Vitro IC50 (PRDM7) 45 µMNo significant inhibition[3]
Cellular IC50 (H3K4me3 inhibition) 0.8 µMNo inhibition up to 10 µM[4][5]

Case Study: Elucidating the Role of PRDM9 in Glioblastoma

A compelling demonstration of the importance of this compound comes from recent research into drug-tolerant persister cells in glioblastoma. In this study, Mrk-740 was shown to reduce the survival of these persister cells. The crucial control experiment involved treating cells with this compound, which had no effect on cell viability or the number of persister-derived colonies.[6] This directly implicates PRDM9's methyltransferase activity in the survival mechanism of these cancer cells. Furthermore, Mrk-740, but not this compound, was shown to decrease bulk H3K4me3 levels in these cells, confirming the on-target action of the inhibitor in a disease-relevant context.[6]

Signaling Pathway and Experimental Workflow

To fully appreciate the experimental context, it is essential to understand the PRDM9 signaling pathway and the workflow for its investigation using Mrk-740 and this compound.

PRDM9_Signaling_Pathway PRDM9 PRDM9 DNA DNA (Recombination Hotspots) PRDM9->DNA Binds to H3K4 Histone H3 (Lysine 4) PRDM9->H3K4 Methylates H3K4me3 H3K4me3 H3K4->H3K4me3 Trimethylation DSB Double-Strand Breaks H3K4me3->DSB Initiates Recombination Meiotic Recombination DSB->Recombination

Caption: PRDM9 binds to DNA at recombination hotspots and catalyzes the trimethylation of H3K4, initiating meiotic recombination.

Experimental_Workflow cluster_treatment Cell Treatment cluster_interpretation Interpretation DMSO Vehicle (DMSO) WB Western Blot (H3K4me3 levels) DMSO->WB ChIP ChIP-qPCR/Seq (PRDM9 target loci) DMSO->ChIP Phenotype Phenotypic Assay (e.g., Cell Viability) DMSO->Phenotype MRK740 Mrk-740 MRK740->WB MRK740->ChIP MRK740->Phenotype MRK740NC This compound MRK740NC->WB MRK740NC->ChIP MRK740NC->Phenotype Specific PRDM9-specific effect Phenotype->Specific Effect seen with Mrk-740 but not with this compound Nonspecific Off-target or non-specific effect Phenotype->Nonspecific Effect seen with both Mrk-740 and this compound

References

Comparative analysis of the biophysical properties of Mrk-740 and Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of a Potent PRDM9 Inhibitor and its Inactive Control

This guide provides a detailed comparative analysis of the biophysical properties of Mrk-740, a potent chemical probe for the histone methyltransferase PRDM9, and its structurally similar but inactive negative control, Mrk-740-NC. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and therapeutic discovery.

Mrk-740 has been identified as a selective, substrate-competitive inhibitor of PRDM9, an enzyme implicated in various biological processes, including meiotic recombination and potentially oncogenesis.[1][2][3] Understanding the differential biophysical characteristics of Mrk-740 and its inactive counterpart, this compound, is crucial for the accurate interpretation of experimental results and for advancing our understanding of PRDM9's function.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical parameters of Mrk-740 and this compound based on available experimental data.

PropertyMrk-740This compoundReference
Target PRDM9PRDM9 (inactive)[4][5]
Mechanism of Action SAM-dependent, substrate-competitive inhibitorInactive control[2][3][4]
In Vitro IC50 (PRDM9) 80 ± 16 nM> 100 µM[1][4][5]
Cellular IC50 (H3K4 Trimethylation) 0.8 ± 0.1 µM (in HEK293T cells)No inhibition up to 10 µM[4][6]
Binding Affinity (Kd) to PRDM9 87 ± 5 nM (via SPR)Not reported[7]
Selectivity Highly selective for PRDM9 over other methyltransferasesNot applicable[4][8]

Signaling Pathway and Mechanism of Action

Mrk-740 acts as an inhibitor of PRDM9, a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic modification plays a critical role in defining hotspots for meiotic recombination. The inhibition by Mrk-740 is dependent on the presence of the cofactor S-adenosylmethionine (SAM) and is competitive with the histone substrate.[2][3] this compound, despite its structural similarity, lacks this inhibitory activity.

PRDM9_Inhibition PRDM9 Signaling and Inhibition by Mrk-740 cluster_0 Normal PRDM9 Activity cluster_1 Inhibition by Mrk-740 PRDM9 PRDM9 H3K4me3 H3K4me3 PRDM9->H3K4me3 Methylation SAM SAM SAM->PRDM9 Cofactor Histone_H3 Histone H3 Histone_H3->PRDM9 Substrate Recombination Meiotic Recombination H3K4me3->Recombination Mrk740 Mrk-740 Inactive_PRDM9 Inactive PRDM9 Complex Mrk740->Inactive_PRDM9 Mrk740_NC This compound PRDM9_c1 PRDM9 Mrk740_NC->PRDM9_c1 No significant binding PRDM9_c1->Inactive_PRDM9 Cellular_Assay_Workflow start Start: HEK293T Cells transfection Co-transfect with PRDM9-FLAG and H3-GFP plasmids start->transfection treatment Treat with Mrk-740 or this compound transfection->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot (H3K4me3, FLAG, GFP) lysis->western_blot analysis Quantify and Normalize (H3K4me3 / GFP-H3) western_blot->analysis end Determine Cellular IC50 analysis->end

References

Statistical analysis of data from experiments with Mrk-740 and Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for Mrk-740, a potent and selective inhibitor of PRDM9 histone methyltransferase, and its inactive control compound, Mrk-740-NC. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Data Summary

The following tables provide a structured overview of the comparative performance of Mrk-740 and this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Assay Type
Mrk-740PRDM980 ± 16[1][2]In vitro methylation assay
This compoundPRDM9> 100,000[3]In vitro methylation assay
Mrk-740PRDM745,000 ± 7,000[4]In vitro methylation assay
This compoundPRDM7No significant inhibition[2][4]In vitro methylation assay

Table 2: Cellular Activity and Cytotoxicity

CompoundCell LineCellular IC50 (µM)ExperimentCytotoxicity (at 10 µM)
Mrk-740HEK293T0.8 ± 0.1[5]Inhibition of H3K4 trimethylationSome toxicity observed after 24h[4][5][6]
This compoundHEK293T> 10[5]Inhibition of H3K4 trimethylationSome toxicity observed after 4 days[4]
Mrk-740MCF7Equipotent to HEK293T[4]Inhibition of H3K4 methylationMinimal impact on viability (5-day assay)[4]

Experimental Protocols

In Vitro PRDM9 Methyltransferase Assay

The inhibitory activity of Mrk-740 and this compound against PRDM9 was determined using an in vitro methylation assay. The reaction mixture contained the PRDM9 enzyme, a biotinylated H3 (1-25) peptide substrate, and the cofactor S-adenosylmethionine (SAM).[2][4] The compounds were added at varying concentrations, and the level of histone methylation was quantified. The IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited, was then calculated.[3][6]

Cellular H3K4 Trimethylation Inhibition Assay

HEK293T cells were co-transfected with plasmids expressing both histone H3-GFP and PRDM9-FLAG.[5] Following transfection, the cells were treated with different concentrations of Mrk-740 or this compound for 20 hours.[5] The level of H3K4 trimethylation was then assessed, and the fluorescence intensity of H3K4me3 was normalized to the GFP intensity to determine the concentration-dependent inhibition.[5]

Cell Viability and Proliferation Assays

The cytotoxic effects of the compounds were evaluated in HEK293T and MCF7 cells. For HEK293T cells, cell growth was monitored for up to 4 days in the presence of the compounds using an IncuCyte™ ZOOM live-cell imaging system.[4][5] For MCF7 cells, a 5-day proliferation assay was conducted to assess the long-term impact on cell viability.[4]

Visualizations

Signaling Pathway of PRDM9 Inhibition by Mrk-740

PRDM9_Inhibition cluster_0 Cellular Environment cluster_1 Pharmacological Intervention PRDM9 PRDM9 H3K4 Histone H3 (Lysine 4) PRDM9->H3K4 methylates H3K4me3 H3K4 trimethylation H3K4->H3K4me3 results in Gene_Regulation Meiotic Gene Regulation & Double-Strand Break Repair H3K4me3->Gene_Regulation Mrk740 Mrk-740 Mrk740->PRDM9 inhibits Mrk740NC This compound (Negative Control) Mrk740NC->PRDM9 no significant inhibition

Caption: Mechanism of PRDM9 inhibition by Mrk-740.

Experimental Workflow for Cellular Assay

Cellular_Assay_Workflow start Start transfection Co-transfect HEK293T cells with H3-GFP and PRDM9-FLAG start->transfection treatment Treat cells with Mrk-740 or this compound transfection->treatment incubation Incubate for 20 hours treatment->incubation analysis Analyze H3K4me3 levels (normalized to GFP) incubation->analysis results Determine Cellular IC50 analysis->results Compound_Activity_Logic cluster_Mrk740 Mrk-740 cluster_Mrk740NC This compound a1 Potent PRDM9 Inhibitor a2 Reduces H3K4 Trimethylation a1->a2 b2 Lacks Significant PRDM9 Inhibition a3 Cell-Active a2->a3 b1 Structurally Similar to Mrk-740 b1->b2 b3 Inactive in Cellular Assays b2->b3

References

Confirming On-Target Effects of PRDM9 Inhibition with Mrk-740: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical probe Mrk-740 and its inactive control, Mrk-740-NC, for studying the function of PRDM9. It is intended for researchers, scientists, and drug development professionals interested in the targeted inhibition of this key histone methyltransferase. The content herein summarizes experimental data, outlines protocols, and visualizes key processes to objectively demonstrate the on-target effects of Mrk-740.

Introduction to PRDM9

PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a critical role in meiosis by specifying the locations of genetic recombination hotspots.[1] Its expression is primarily restricted to germ cells.[2] PRDM9 uses a tandem array of zinc fingers to bind to specific DNA sequences and then, through its PR/SET domain, catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2][3] This chromatin modification is essential for initiating DNA double-strand breaks (DSBs) and the subsequent repair process that leads to genetic exchange.[1] Growing evidence also suggests a role for aberrant PRDM9 expression in genomic instability and oncogenesis, making it a target of interest for therapeutic development.[2]

Mrk-740: A Potent and Selective PRDM9 Inhibitor

Mrk-740 is a potent, selective, and cell-active chemical probe designed to inhibit the methyltransferase activity of PRDM9.[2][4] It acts as a substrate-competitive inhibitor, binding to the histone-substrate binding pocket.[2][5] The binding of Mrk-740 is also dependent on the cofactor S-adenosylmethionine (SAM).[2][5]

To validate that the observed biological effects are a direct result of PRDM9 inhibition, a negative control compound, This compound , was synthesized.[2][5] This compound is structurally very similar to Mrk-740 but is inactive against PRDM9, making it an ideal tool for distinguishing on-target from off-target effects.[2][6]

Data Presentation: Mrk-740 vs. This compound

The on-target efficacy and selectivity of Mrk-740 have been quantified through biochemical and cellular assays. The following tables summarize the key performance data in comparison to the inactive control, this compound.

Table 1: Biochemical Inhibitory Activity
CompoundTargetIC₅₀ (Inhibitory Concentration 50%)Selectivity
Mrk-740 PRDM9 80 ± 16 nM [2]>560-fold vs. PRDM7
PRDM745 ± 7 µM[6]
This compound PRDM9 Inactive [5][6]N/A
PRDM7No significant inhibition[6]N/A
Table 2: Cellular On-Target Activity
CompoundAssayMeasurementResult
Mrk-740 H3K4 Trimethylation (HEK293T cells)IC₅₀0.8 ± 0.1 µM [7]
Cell Growth (HEK293T cells, 24h)Effect at 3 µMNo effect on cell growth[7]
Cell Growth (HEK293T cells, 24h)Effect at 10 µMSome toxicity observed[7]
This compound H3K4 Trimethylation (HEK293T cells)Inhibition at 10 µMNo inhibition observed[7]

Mandatory Visualization

The following diagrams illustrate the PRDM9 signaling pathway and a typical experimental workflow for confirming the on-target effects of Mrk-740.

PRDM9_Signaling_Pathway cluster_0 Nucleus cluster_1 Histone Core DNA Recombination Hotspot DNA PRDM9 PRDM9 DNA->PRDM9 Binds via Zinc Fingers H3 Histone H3 PRDM9->H3 Methylates K4/K36 (PR/SET Domain) H3K4me3 H3K4me3 H3->H3K4me3 Protein_Complex Recruitment of Recombination Machinery (CXXC1, EWSR1, etc.) H3K4me3->Protein_Complex Signals for DSB Double-Strand Break Formation Protein_Complex->DSB Initiates Mrk740 Mrk-740 Mrk740->PRDM9 Inhibits Methyltransferase Activity

Caption: PRDM9 binds to DNA and methylates Histone H3, initiating recombination, a process blocked by Mrk-740.

Experimental_Workflow cluster_treatments cluster_assays start HEK293T cells expressing PRDM9 and Histone H3-GFP treatment Cell Treatment (20-48h) start->treatment dmso Vehicle (DMSO) treatment->dmso mrk740 Mrk-740 (e.g., 0.1-10 µM) treatment->mrk740 mrk740nc This compound (10 µM) treatment->mrk740nc analysis Analysis of On-Target Effects dmso->analysis mrk740->analysis mrk740nc->analysis chip Chromatin Immunoprecipitation (ChIP-qPCR) - Target: Endogenous PRDM9 loci analysis->chip if Immunofluorescence - Target: Global H3K4me3 levels analysis->if result Confirmation of On-Target Effect: - Dose-dependent decrease in H3K4me3 with Mrk-740 - No change with this compound chip->result if->result

Caption: Workflow to confirm Mrk-740's on-target inhibition of PRDM9's methyltransferase activity in cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to confirm the on-target effects of Mrk-740.

In Vitro PRDM9 Inhibition Assay (Bioluminescent)

This assay quantifies the methyltransferase activity of PRDM9 in a test tube and is used to determine the biochemical IC₅₀ of inhibitors.

Principle: The transfer of a methyl group from SAM to a histone substrate produces S-adenosyl-homocysteine (SAH). The amount of SAH produced is measured using coupled enzymatic reactions that result in the generation of a light signal (luminescence), which is inversely proportional to the activity of the methyltransferase.

Materials:

  • Recombinant human PRDM9 protein

  • Biotinylated H3 (1-25) peptide substrate

  • S-adenosyl-methionine (SAM)

  • Mrk-740 and this compound compounds

  • Bioluminescent methyltransferase assay kit (containing SAH-converting enzymes, luciferase, etc.)

  • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Mrk-740 and this compound in DMSO, followed by a dilution in assay buffer.

  • In a 384-well plate, add the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add recombinant PRDM9 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the SAH produced by adding the detection reagents from the bioluminescent assay kit according to the manufacturer's instructions.

  • Incubate for 30-60 minutes to allow the signal to develop.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP-qPCR) for H3K4me3

This cellular assay directly measures the impact of Mrk-740 on PRDM9's ability to methylate chromatin at its specific genomic binding sites.[8]

Principle: Cells are treated with the inhibitor, and the proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific for H3K4me3 is used to immunoprecipitate the chromatin fragments carrying this mark. The amount of specific DNA sequences associated with these fragments is then quantified by qPCR, indicating the level of H3K4me3 at those loci.

Materials:

  • HEK293T cells transfected to express PRDM9

  • Mrk-740 and this compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and chromatin shearing buffers

  • Sonicator or enzymatic digestion kit

  • Anti-H3K4me3 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer and Proteinase K

  • DNA purification kit

  • qPCR primers for known PRDM9 target loci and control regions

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment: Plate HEK293T cells expressing PRDM9. Treat the cells with various concentrations of Mrk-740, this compound (e.g., 10 µM), or DMSO for 48 hours.[8]

  • Cross-linking and Lysis: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine. Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared lysate overnight at 4°C with an anti-H3K4me3 antibody or a control IgG.

  • Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to known PRDM9 binding loci and negative control regions (e.g., transcription start sites not targeted by PRDM9).[8]

  • Data Analysis: Analyze the qPCR data by calculating the percent input for each sample. A dose-dependent decrease in the H3K4me3 signal at PRDM9 target loci in Mrk-740-treated cells, with no effect in this compound-treated cells, confirms on-target activity.

References

Safety Operating Guide

Proper Disposal Procedures for Mrk-740-NC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the proper disposal of Mrk-740-NC, a negative control compound for the PRDM9 histone methyltransferase inhibitor, MRK-740.

This compound is utilized in research to validate the on-target effects of its active counterpart, MRK-740, by demonstrating a lack of biological activity.[1] While it is designed to be inert in specific biological pathways, it must be handled and disposed of with the same diligence as any other laboratory chemical.

Chemical and Safety Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C25H31N5O3[1]
Molecular Weight 449.55 g/mol [1]
CAS Number 2421146-31-6[1]
Appearance White to beige powder[2]
Solubility Soluble in DMSO[2]
Storage Temperature 2-8°C (short-term), -20°C (long-term)[2]
Storage Class 11 (Combustible Solids)[2][3]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[2][3]

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Step-by-Step Disposal Procedures

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should be stored separately to prevent reactions.[4]

Step 2: Waste Collection and Labeling

  • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Collect liquid waste containing this compound (e.g., dissolved in DMSO) in a separate, leak-proof, and appropriately labeled container.

  • The label on the waste container must clearly state "Hazardous Waste" and list the full chemical name: "this compound (4-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methyl-9-phenyl-1,4,9-triazaspiro[5.5]undecane)". Also, include the concentration and solvent if it is a solution.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area has secondary containment to prevent spills from reaching drains.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[5] All hazardous wastes must be disposed of through a certified hazardous waste collection program.[5]

Experimental Protocol: Use of this compound as a Negative Control

This compound is essential for validating that the observed cellular or biochemical effects of MRK-740 are due to the specific inhibition of PRDM9 and not off-target effects.

Objective: To assess the specificity of a biological response to the PRDM9 inhibitor, MRK-740.

Materials:

  • MRK-740 (active compound)

  • This compound (negative control)

  • Appropriate cell line or biochemical assay system

  • Vehicle control (e.g., DMSO)

  • Cell culture media and reagents or assay buffers

  • Detection reagents for the specific biological readout

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of MRK-740 and this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).

  • Treatment Groups: Set up the following experimental groups in triplicate:

    • Vehicle Control: Cells or assay treated with the same volume of vehicle (e.g., DMSO) as the compound-treated groups.

    • MRK-740 Treatment: Cells or assay treated with the desired concentration of MRK-740.

    • This compound Treatment: Cells or assay treated with the same concentration of this compound as the MRK-740 group.

  • Incubation: Incubate the cells or assay with the compounds for the predetermined experimental duration.

  • Measurement of Biological Response: At the end of the incubation period, measure the specific biological endpoint of interest (e.g., gene expression, protein levels, cell viability).

  • Data Analysis: Compare the results from the different treatment groups. A specific effect of MRK-740 on PRDM9 would be indicated by a significant change in the biological response in the MRK-740 treated group compared to both the vehicle control and the this compound treated group. The this compound group should show a response similar to the vehicle control.

Visualizing Key Pathways and Workflows

To further clarify the context of this compound's use, the following diagrams illustrate the relevant biological pathway and experimental logic.

PRDM9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition PRDM9 PRDM9 Histone_H3 Histone H3 PRDM9->Histone_H3 binds to H3K4me3 H3K4me3 Histone_H3->H3K4me3 trimethylates K4 DSB Double-Strand Breaks (DSBs) H3K4me3->DSB recruits machinery for Recombination Meiotic Recombination DSB->Recombination MRK740 MRK-740 MRK740->PRDM9 inhibits MRK740NC This compound (Negative Control)

Caption: PRDM9 signaling pathway and the inhibitory action of MRK-740.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Data Analysis cluster_conclusion Conclusion Vehicle Vehicle Control (e.g., DMSO) Assay Cell-based or Biochemical Assay Vehicle->Assay Active_Compound Active Compound (MRK-740) Active_Compound->Assay Negative_Control Negative Control (this compound) Negative_Control->Assay Response Measure Biological Response Assay->Response Comparison Compare Results Response->Comparison On_Target On-Target Effect (Response in Active only) Comparison->On_Target Off_Target Off-Target or Non-specific (Response in Active and/or Negative) Comparison->Off_Target

Caption: Experimental workflow for using a chemical probe and its negative control.

References

Personal protective equipment for handling Mrk-740-NC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Mrk-740-NC is publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and information available for the structurally related compound, Mrk-740. Researchers, scientists, and drug development professionals should handle this compound with a high degree of caution, treating it as a potentially hazardous substance.

This document provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.

Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.[2]

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]

2. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.[2]

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

III. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound.[2][3]
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. Unused solutions containing this compound should not be poured down the drain.[2][3]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]

Note: All disposal must be in accordance with local, state, and federal regulations.

IV. Experimental Workflow Visualization

The following diagram outlines a typical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Storage B Don Appropriate PPE A->B C Work in Designated Area/Fume Hood B->C D Weighing and Solution Preparation C->D Proceed with Caution E Experimental Use (e.g., Cell Culture) D->E F Segregate Waste (Solid, Liquid, Sharps) E->F Post-Experiment G Label and Seal Hazardous Waste Containers F->G H Dispose According to Institutional Protocols G->H

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.